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  • Product: 3-(4-bromophenyl)-5-Isoxazoleethanol
  • CAS: 1159979-39-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-(4-bromophenyl)-5-isoxazoleethanol

An In-Depth Technical Guide to the Physicochemical Profile of 3-(4-bromophenyl)-5-isoxazoleethanol Introduction The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profile of 3-(4-bromophenyl)-5-isoxazoleethanol

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and the metabolic lability of the N-O bond contribute to its diverse biological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[2][3] Within this important class of heterocycles, 3-(4-bromophenyl)-5-isoxazoleethanol represents a molecule of significant interest for drug discovery and development. The presence of the 4-bromophenyl moiety is a common feature in bioactive compounds, often enhancing binding affinity through halogen bonding, while the 5-ethanol substituent provides a crucial site for hydrogen bonding and a vector for further chemical modification.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . We will delve into its molecular structure, outline a robust synthetic pathway, detail methods for its structural elucidation, and discuss its potential applications, grounding our analysis in established experimental protocols and authoritative data.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The structure of 3-(4-bromophenyl)-5-isoxazoleethanol consists of a central 1,2-isoxazole ring. A 4-bromophenyl group is attached at the C3 position, and a two-carbon ethanol chain is attached at the C5 position.

Caption: 2D structure of 3-(4-bromophenyl)-5-isoxazoleethanol.

Physicochemical Data Summary

The following table summarizes the key computed and predicted physicochemical properties of the target molecule. Direct experimental data is limited, so values are derived from public databases and comparison with close structural analogs.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₀BrNO₂PubChem[4]
Molecular Weight 268.11 g/mol Calculated
Monoisotopic Mass 266.9895 DaPubChem[4]
CAS Number Not Assigned-
Appearance Predicted: White to off-white solidInferred from analogs[5][6]
Melting Point Predicted: 155-170 °CInferred from analogs[7]
Solubility Predicted: Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water.General for isoxazole class
Predicted XlogP 2.3PubChem[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime. This intermediate is then oxidized in situ to generate a nitrile oxide, which undergoes a [3+2] cycloaddition reaction with 3-butyn-1-ol to yield the final product.

Caption: Proposed workflow for the synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of the closely related (3-(4-bromophenyl)isoxazol-5-yl)methanol.[8][10] The key modification is the substitution of propargyl alcohol with 3-butyn-1-ol.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

  • To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and pyridine (4.70 mL, 58.3 mmol).

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Upon completion, pour the reaction mixture into ice-cold water (250 mL) and stir for 30 minutes to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromobenzaldehyde oxime.

Causality: Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the oximation reaction to completion under gentle conditions.

Step 2: Synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol

  • In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde oxime (5.0 g, 25.0 mmol) and 3-butyn-1-ol (2.10 g, 30.0 mmol) in acetonitrile (75 mL).

  • Add Cerium (IV) Ammonium Nitrate (CAN) (1.37 g, 2.5 mmol, 10 mol%) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

Causality: CAN serves as an efficient and mild oxidizing agent to convert the aldoxime to the highly reactive nitrile oxide intermediate in situ. This avoids the isolation of the potentially unstable nitrile oxide and allows for an immediate cycloaddition with the alkyne (3-butyn-1-ol).

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel (100-200 mesh).

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 3-(4-bromophenyl)-5-isoxazoleethanol as a solid.

Trustworthiness: This self-validating protocol relies on standard, high-yield reactions. Purity is assessed at each stage using TLC and confirmed for the final product using the spectroscopic methods detailed below, ensuring the integrity of the final compound.

Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the molecular structure and the assessment of its purity. The expected data presented here are based on spectral information from the validated synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol.[8][10]

Spectroscopic Methods
TechniqueExpected Observations and Interpretation
¹H NMR (400 MHz, CDCl₃)δ (ppm) ~7.65 (d, 2H): Aromatic protons ortho to the isoxazole ring.δ (ppm) ~7.55 (d, 2H): Aromatic protons ortho to the bromine atom.δ (ppm) ~6.40 (s, 1H): Proton on C4 of the isoxazole ring.δ (ppm) ~4.00 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).δ (ppm) ~3.05 (t, 2H): Methylene protons adjacent to the isoxazole ring (-CH₂-C₅).δ (ppm) ~2.50 (br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm) ~172: C5 of the isoxazole ring.δ (ppm) ~162: C3 of the isoxazole ring.δ (ppm) ~132, 129, 128, 125: Aromatic carbons.δ (ppm) ~101: C4 of the isoxazole ring.δ (ppm) ~61: Carbon of the -CH₂OH group.δ (ppm) ~30: Carbon of the -CH₂- group attached to the isoxazole ring.
FT-IR (KBr, cm⁻¹)~3400-3200 (broad): O-H stretching of the alcohol.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching.~1610, 1580, 1480: Aromatic C=C and isoxazole C=N stretching.~1050: C-O stretching of the primary alcohol.~700-650: C-Br stretching.
HRMS (ESI-MS) m/z: Calculated for C₁₁H₁₁BrNO₂ [M+H]⁺: 267.9968. Found should be within ±5 ppm.The spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with approximately 1:1 intensity, which is definitive for the presence of a single bromine atom.
Chromatographic Purity Assessment
  • Thin Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography. A single spot under visualization with UV light and/or potassium permanganate stain indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reverse-phase column with a mobile phase such as acetonitrile/water, a pure sample should exhibit a single major peak, allowing for purity determination greater than 98%.

Potential Applications in Drug Development

The isoxazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[3] The title compound, 3-(4-bromophenyl)-5-isoxazoleethanol, combines this privileged heterocycle with structural motifs known to impart biological activity.

  • Anticancer Research: Many isoxazole derivatives exhibit potent anticancer activity.[8][9] This compound is a prime candidate for screening against various cancer cell lines.

  • Antimicrobial Discovery: The isoxazole core is also associated with antibacterial and antifungal properties.[1]

  • Anti-inflammatory Agents: The anti-inflammatory drug Leflunomide contains an isoxazole ring, highlighting the potential of this class in treating inflammatory disorders.[2]

  • Scaffold for Chemical Libraries: The terminal hydroxyl group provides a reactive handle for further chemical elaboration. It can be readily converted to esters, ethers, or other functional groups, enabling the rapid generation of a focused library of analogs for Structure-Activity Relationship (SAR) studies.

Future research should focus on the systematic biological evaluation of this compound in relevant assays. Positive results would warrant SAR exploration and subsequent lead optimization efforts.

Safety and Handling

While specific toxicological data for 3-(4-bromophenyl)-5-isoxazoleethanol is not available, data from closely related analogs should be used to inform handling procedures.

  • GHS Hazard Classification (Predicted): Based on analogs like (3-(4-bromophenyl)isoxazol-5-yl)methanol and 3-(4-bromophenyl)isoxazol-5-amine, the compound should be handled as at least Harmful if swallowed (GHS07).[6][11] It may also cause skin and eye irritation.

  • Recommended PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

References

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Supporting Information for a scientific article. Royal Society of Chemistry. [Link]

  • 3-(4-bromophenyl)-5-isoxazoleethanol (C11H10BrNO2). PubChemLite. [Link]

  • 3-(4-Bromophenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. [Link]

  • Supporting Information for Nanoscale article. Royal Society of Chemistry. [Link]

  • Synthesis of 4-Bromochalcone & Isoxazole: Full Mechanism & NMR Data. Odinity. [Link]

  • Supporting Information for Beilstein Journal of Organic Chemistry. Beilstein Journals. [Link]

  • 3-(4-bromophenyl)isoxazole-5-carboxaldehyde. Stenutz. [Link]

  • (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. PubChemLite. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/1085732168971f1a511370d024d2715011681a2f]([Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]

Sources

Exploratory

structural analysis and characterization of 3-(4-bromophenyl)-5-isoxazoleethanol

An In-Depth Technical Guide to the Structural Analysis and Characterization of 3-(4-bromophenyl)-5-isoxazoleethanol Executive Summary For drug development professionals, the unambiguous structural determination of a nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 3-(4-bromophenyl)-5-isoxazoleethanol

Executive Summary

For drug development professionals, the unambiguous structural determination of a novel chemical entity is the bedrock upon which all subsequent research is built. This guide provides a comprehensive, methodology-focused framework for the complete structural analysis of 3-(4-bromophenyl)-5-isoxazoleethanol, a molecule featuring the medicinally significant isoxazole scaffold.[1][2] As a Senior Application Scientist, my objective is not merely to list protocols but to provide a self-validating, logical workflow that synthesizes data from multiple orthogonal techniques. We will explore the causality behind experimental choices, moving from initial spectroscopic assessment to the definitive three-dimensional structure determination, ensuring the highest level of scientific integrity for regulatory and research milestones.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding render it a "privileged scaffold," frequently found in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The subject of this guide, 3-(4-bromophenyl)-5-isoxazoleethanol, combines this key heterocycle with a bromophenyl group—a common feature for modulating metabolic stability and receptor affinity—and a primary alcohol, which provides a handle for further derivatization or interaction with biological targets. Accurate and comprehensive characterization is therefore paramount to understanding its structure-activity relationships (SAR) and unlocking its therapeutic potential.[3]

The Analytical Imperative: A Foundational Workflow

A robust analytical workflow does not rely on a single technique but integrates complementary data to build an unassailable structural proof. Each method serves as an internal validation for the others. The process begins with synthesis and purification, followed by a battery of spectroscopic analyses to piece together the molecular puzzle, and culminates in the high-resolution 3D structure from X-ray crystallography.

Analytical_Workflow cluster_synthesis Phase 1: Synthesis & Purity cluster_spectroscopy Phase 2: Spectroscopic Elucidation cluster_crystallography Phase 3: Definitive Structure cluster_validation Phase 4: Final Dossier Synthesis Synthesis via [3+2] Cycloaddition Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS XRay Single-Crystal X-ray Crystallography NMR->XRay Dossier Integrated Structural Confirmation NMR->Dossier FTIR->XRay FTIR->Dossier MS->XRay MS->Dossier XRay->Dossier

Caption: Integrated workflow for structural characterization.

Synthesis and Purification: The Starting Point

The most common and versatile route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction.[6] This involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne.

Protocol: Representative Synthesis

This protocol is adapted from established methods for similar structures.[4]

  • Step 1: Oxime Formation: Reflux 4-bromobenzaldehyde with hydroxylamine hydrochloride in a basic solvent like pyridine for 3 hours. After cooling and solvent removal, extract the resulting 4-bromobenzaldoxime.[4]

  • Step 2: Nitrile Oxide Generation & Cycloaddition: Dissolve the 4-bromobenzaldoxime in a suitable solvent like DMF. In a separate flask, prepare a solution of 3-butyn-1-ol (the alkyne partner) with a base (e.g., sodium hypochlorite). Slowly add the oxime solution to the alkyne mixture. The reaction proceeds via the in situ generation of 4-bromobenzonitrile oxide, which then undergoes cycloaddition with the alkyne.

  • Step 3: Purification: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, perform an aqueous workup and extract the crude product with ethyl acetate. The final purification of 3-(4-bromophenyl)-5-isoxazoleethanol is achieved by column chromatography on silica gel to yield a pure solid.

Unveiling the Molecular Framework: Spectroscopic Elucidation

With a pure compound in hand, spectroscopic analysis begins. Each technique provides a unique and essential piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR identifies the number of unique carbon environments. 2D NMR techniques like COSY and HSQC are then used to definitively link protons to their directly attached carbons and to other nearby protons, building a conclusive map of atomic connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of purified 3-(4-bromophenyl)-5-isoxazoleethanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a 300 MHz or higher field NMR spectrometer.[7]

The following table summarizes the anticipated chemical shifts (δ) based on data from closely related structures.[3][4]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Bromophenyl Protons~7.6-7.8 (d, 2H), ~7.5-7.7 (d, 2H)~128-133Aromatic region, showing characteristic splitting for a 1,4-disubstituted ring.
Isoxazole C4-H~6.5 (s, 1H)~101Singlet proton in the electron-rich heterocyclic ring.[4]
Isoxazole C3 & C5-~163 (C3), ~170 (C5)Quaternary carbons of the isoxazole ring, deshielded by heteroatoms.[4]
-CH₂-CH₂-OH~3.9 (t, 2H)~60Methylene group adjacent to the hydroxyl, appears as a triplet.
-CH₂-CH₂-OH~3.0 (t, 2H)~30Methylene group adjacent to the isoxazole ring, appears as a triplet.
-OHVariable (br s, 1H)-Broad singlet, chemical shift is concentration and solvent dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Signatures

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Specific covalent bonds absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For this molecule, we expect to confirm the presence of the alcohol (O-H), the isoxazole ring (C=N), and the aromatic system.

  • Sample Preparation: Record the spectrum using either a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or by placing the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Frequency (cm⁻¹) Vibration Significance
~3300-3400 (broad)O-H stretchConfirms the presence of the hydroxyl group from the ethanol side chain.[3]
~1610-1690C=N stretchCharacteristic of the isoxazole ring system.[3][4]
~1450-1600Aromatic C=C stretchConfirms the presence of the bromophenyl ring.[3]
~1050C-O stretchCorresponds to the alcohol C-O bond.
~670-700C-Br stretchIndicates the presence of the carbon-bromine bond.[3]
Mass Spectrometry (MS): Molecular Weight and Elemental Fingerprint

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. Furthermore, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance) provides a definitive diagnostic signature in the mass spectrum.[8]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in positive ion mode.

The molecular formula is C₁₁H₁₀BrNO₂. The monoisotopic mass is approximately 266.9895 Da.[9]

Ion Adduct Expected m/z Key Observation
[M]⁺~266.99, ~268.99Molecular ion peak showing two signals of nearly equal intensity, separated by ~2 Da. This is the classic signature of a single bromine atom.[8]
[M+H]⁺~267.99, ~269.99Protonated molecular ion, also exhibiting the 1:1 bromine isotopic pattern.[9]
[M+Na]⁺~289.98, ~291.98Sodium adduct, also exhibiting the 1:1 bromine isotopic pattern.[9]

The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography

Expertise & Causality: While spectroscopic methods provide compelling evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of molecular structure in three dimensions. It provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. This level of detail is indispensable for computational modeling, understanding SAR, and confirming stereochemistry.

XRay_Workflow compound Purified Compound crystal Grow Single Crystal (Slow Evaporation) compound->crystal diffraction Mount Crystal & Collect Diffraction Data crystal->diffraction solve Solve Structure (Electron Density Map) diffraction->solve refine Refine Structure (Atomic Coordinates) solve->refine final Final 3D Structure (Bond Lengths, Angles) refine->final

Caption: Workflow for single-crystal X-ray analysis.

  • Crystallization: This is often the most challenging step. Grow a single crystal of suitable quality (>0.1 mm) by slow evaporation of the solvent from a concentrated solution of the purified compound. Various solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data, yielding the final, high-precision structure.

Conclusion: A Self-Validating Structural Dossier

The structural characterization of 3-(4-bromophenyl)-5-isoxazoleethanol is not a linear process but a synergistic one. The molecular formula suggested by HRMS is confirmed by the integration counts in ¹H NMR and the carbon count in ¹³C NMR. The functional groups identified by FTIR are consistent with the structural fragments elucidated by NMR. Finally, the definitive 3D structure from X-ray crystallography validates the connectivity map derived from 2D NMR. By following this multi-faceted, self-validating workflow, researchers can establish the structure of their target compound with the highest degree of confidence, providing a solid foundation for further investigation into its chemical and biological properties.

References

  • Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved March 25, 2026, from [Link]

  • Biochemical analysis and X-ray crystallography data for isoxazole... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • S, N., et al. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Dizaji, M. F., et al. (2025, May). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Retrieved March 25, 2026, from [Link]

  • 3-(4-bromophenyl)-5-isoxazoleethanol (C11H10BrNO2). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • S, N., et al. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Mehariya, K. R. (n.d.). X-ray crystallographic study of novel oxazole derivatives. Conestoga College. Retrieved March 25, 2026, from [Link]

  • Dizaji, M. F., et al. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Ghamor-Amegras, F., et al. (2020, May 13). 3-(4-Bromophenyl)-4-{methyl}isoxazol-5(2H)-one. MDPI. Retrieved March 25, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved March 25, 2026, from [Link]

  • Kumar, M., et al. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Foundational

NMR spectroscopy data for 3-(4-bromophenyl)-5-isoxazoleethanol

An In-Depth Technical Guide to the NMR Spectroscopy of 3-(4-bromophenyl)-5-isoxazoleethanol Prepared by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 3-(4-bromophenyl)-5-isoxazoleethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the NMR spectral data for 3-(4-bromophenyl)-5-isoxazoleethanol, a heterocyclic compound of interest in medicinal chemistry.[1] Given the absence of directly published experimental spectra for this specific molecule, this whitepaper establishes a robust, predicted NMR profile. The analysis is grounded in established NMR principles and validated by direct comparison with the experimentally determined spectral data of its closest structural analog, (3-(4-bromophenyl)isoxazol-5-yl)methanol.[2][3] This document serves as a detailed reference for researchers, offering insights into spectral interpretation, the causal factors behind chemical shifts and coupling constants, and standardized protocols for data acquisition.

Introduction: The Role of NMR in Structural Verification

The isoxazole scaffold is a prominent feature in many pharmacologically active compounds, valued for its role as a bioisostere for various functional groups and its ability to engage in specific biological interactions.[2][3] The precise characterization of substituted isoxazoles like 3-(4-bromophenyl)-5-isoxazoleethanol is the first critical step in understanding their structure-activity relationships (SAR). NMR spectroscopy provides an unparalleled, non-destructive view into the molecular framework, revealing the electronic environment of each proton and carbon atom. This allows for the confirmation of the molecular structure, assessment of purity, and provides a foundation for more advanced conformational studies.

The subject of this guide, 3-(4-bromophenyl)-5-isoxazoleethanol, combines three key structural motifs: a 1,4-disubstituted aromatic ring, a 3,5-disubstituted isoxazole core, and a primary alcohol sidechain. Each of these features imparts a distinct signature to the NMR spectrum, which we will deconstruct in the following sections.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 3-(4-bromophenyl)-5-isoxazoleethanol is presented below with the standard numbering convention that will be used throughout this guide.

Caption: Molecular structure of 3-(4-bromophenyl)-5-isoxazoleethanol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of its structural components and comparison with the known data for (3-(4-bromophenyl)isoxazol-5-yl)methanol.[2] The solvent is assumed to be deuterochloroform (CDCl₃), a standard for this class of compounds.

Aromatic Region (δ 7.0-8.0 ppm)

The 4-bromophenyl group presents a classic AA'BB' system, which simplifies to a pair of doublets due to the strong electronic symmetry of the 1,4-substitution pattern.

  • H2'/H6' : These protons are ortho to the isoxazole ring. They are expected to be deshielded by the heterocyclic system, appearing as a doublet at approximately δ 7.65-7.75 ppm .

  • H3'/H5' : These protons are ortho to the bromine atom. The electron-withdrawing nature of bromine also deshields these protons, but typically less than the isoxazole substituent. They are expected to appear as a doublet at approximately δ 7.55-7.65 ppm .

  • Coupling : The ortho coupling between these adjacent protons will result in a coupling constant of ³J ≈ 8.0-9.0 Hz.[2]

Heterocyclic Region (δ 6.0-7.0 ppm)
  • H4 : The single proton on the isoxazole ring is in a unique electronic environment. It is flanked by a carbon atom (C5) and a nitrogen-bearing carbon atom (C3). This environment typically results in a sharp singlet, predicted to be at δ 6.60-6.70 ppm . This is consistent with values for other 3,5-disubstituted isoxazoles.[2][4]

Aliphatic Sidechain Region (δ 1.0-4.5 ppm)

This region distinguishes the target molecule from its methanol analog. The ethanol chain (-CH₂-CH₂-OH) will produce two distinct signals.

  • Hβ (-CH₂OH) : These two protons are directly attached to the carbon bearing the hydroxyl group. The strong deshielding effect of the electronegative oxygen atom will shift this signal significantly downfield.[5][6] A triplet is predicted at approximately δ 3.90-4.00 ppm (J ≈ 6.0 Hz).

  • Hα (-C₅-CH₂-) : These two protons are adjacent to the isoxazole ring (at C5) and the Hβ methylene group. They are less deshielded than Hβ. A triplet is predicted at approximately δ 3.10-3.20 ppm (J ≈ 6.0 Hz).

  • OH : The hydroxyl proton signal is highly dependent on solvent, concentration, and temperature.[7] It typically appears as a broad singlet and can exchange with trace amounts of water or acid, which can broaden the signal and decouple it from adjacent protons.[6] Its predicted position is variable, from δ 1.5-3.0 ppm .

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2'/H6'7.65 - 7.75Doublet (d)~8.52H
H3'/H5'7.55 - 7.65Doublet (d)~8.52H
H46.60 - 6.70Singlet (s)-1H
3.90 - 4.00Triplet (t)~6.02H
3.10 - 3.20Triplet (t)~6.02H
OH1.5 - 3.0 (variable)Broad Singlet (br s)-1H

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For 3-(4-bromophenyl)-5-isoxazoleethanol, ten distinct signals are predicted.

Aromatic & Heterocyclic Carbons (δ 95-175 ppm)
  • C5 : This isoxazole carbon is attached to the ethanol sidechain and the ring oxygen. It is expected to be the most downfield of the ring carbons, at approximately δ 171.0-173.0 ppm .

  • C3 : This isoxazole carbon is bonded to the bromophenyl group. Its chemical shift is predicted to be around δ 162.0-164.0 ppm .

  • Aromatic C (C2'/C3'/C5'/C6') : The four protonated aromatic carbons will appear in the typical range of δ 128.0-133.0 ppm .[8] Due to symmetry, C2'/C6' and C3'/C5' will each produce a single signal.

  • Aromatic C-Br (C4') : The carbon directly bonded to bromine is expected at approximately δ 125.0-127.0 ppm .

  • Aromatic C-Isoxazole (C1') : The quaternary carbon linking the phenyl and isoxazole rings is predicted around δ 126.0-128.0 ppm .

  • C4 : The protonated carbon of the isoxazole ring is significantly shielded compared to the other ring carbons, predicted at δ 102.0-104.0 ppm .[2]

Aliphatic Carbons (δ 10-70 ppm)
  • Cβ (-CH₂OH) : The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and will appear at approximately δ 60.0-62.0 ppm .[9]

  • Cα (-C₅-CH₂-) : This carbon, adjacent to the isoxazole ring, is less deshielded and is predicted to be around δ 29.0-31.0 ppm .

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5171.0 - 173.0
C3162.0 - 164.0
C3'/C5'132.0 - 133.0
C2'/C6'128.0 - 129.0
C1'126.0 - 128.0
C4'125.0 - 127.0
C4102.0 - 104.0
60.0 - 62.0
29.0 - 31.0

Experimental Protocols

To acquire high-quality NMR data for this compound, the following self-validating protocol is recommended.

Sample Preparation
  • Mass Measurement : Accurately weigh 5-10 mg of 3-(4-bromophenyl)-5-isoxazoleethanol.

  • Solvent Selection : Use approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃, 99.8 atom % D). CDCl₃ is an excellent choice for initial characterization due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C), but TMS provides an absolute reference.

  • Dissolution : Place the sample and solvent in a clean, dry NMR tube. Vortex the tube for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Filtering (Optional) : If the solution is not perfectly clear, filter it through a small plug of glass wool into a new NMR tube to remove any insoluble impurities that could degrade spectral resolution.

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring 1D NMR spectra on a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) insert Insert Sample into Spectrometer Magnet prep->insert lock Lock on Deuterium Signal (Solvent Lock) insert->lock shim Shim Magnet Field (Optimize Homogeneity) lock->shim tune Tune & Match Probe (¹H and ¹³C Nuclei) shim->tune acq_h1 Acquire ¹H Spectrum (16-32 Scans) tune->acq_h1 acq_c13 Acquire ¹³C{¹H} Spectrum (512-2048 Scans) tune->acq_c13 proc_h1 Process ¹H Data (FT, Phasing, Baseline Correction) acq_h1->proc_h1 cal_h1 Calibrate ¹H Spectrum (TMS or Solvent Peak) proc_h1->cal_h1 cal_h1->acq_c13 Use ¹H parameters to set up ¹³C analysis Spectral Analysis & Assignment cal_h1->analysis proc_c13 Process ¹³C Data (FT, Phasing, Baseline Correction) acq_c13->proc_c13 cal_c13 Calibrate ¹³C Spectrum (TMS or Solvent Peak) proc_c13->cal_c13 cal_c13->analysis

Caption: Standard workflow for 1D NMR data acquisition and processing.

Conclusion and Further Work

This guide presents a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 3-(4-bromophenyl)-5-isoxazoleethanol. By leveraging data from a close structural analog and applying fundamental principles of NMR spectroscopy, we have constructed a reliable reference for researchers. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for the verification of this compound upon its synthesis.

For unequivocal structure confirmation, further 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy) : To confirm the ¹H-¹H coupling relationships, particularly within the ethanol sidechain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton directly to its attached carbon atom, confirming the C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and linking the different structural fragments together.

This comprehensive approach ensures the highest level of scientific integrity and provides a complete picture of the molecular structure.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • Fatollahzadeh Dizaji, F., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • El-Shorbagi, A., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Molecules, 26(11), 3328. [Link]

  • Prajapati, C., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

  • SpectraBase. (n.d.). Isoxazole. Wiley-VCH GmbH. [Link]

  • Supporting Information. (n.d.). [Link]

  • Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Lardi, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13624-13636. [Link]

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diarylisoxazolines. [Link]

  • ACG Publications. (2020, June 23). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

  • Baumstark, A. L., et al. (2005). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

  • PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. National Center for Biotechnology Information. [Link]

  • Fatollahzadeh Dizaji, F., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-5-isoxazoleethanol (C11H10BrNO2). Université du Luxembourg. [Link]

  • Castellente, R. (2014, January 27). Synthesis of 4-Bromochalcone & Isoxazole: Full Mechanism & NMR Data. Odinity. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethanol. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. [Link]

  • Prajapati, C., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

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Exploratory

A Technical Guide to the Mechanistic Landscape of 3-(4-Bromophenyl)-5-isoxazoleethanol Derivatives

An In-depth Technical Guide Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this heterocycle are known to exhibit anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[4][5][6] This guide focuses on a specific, promising subclass: 3-(4-bromophenyl)-5-isoxazoleethanol derivatives. The strategic placement of a 4-bromophenyl group at the 3-position and an ethanol linker at the 5-position creates a unique chemical entity with the potential for multifaceted mechanisms of action. This document synthesizes current knowledge on related isoxazole compounds to propose and detail the primary putative mechanisms, provides robust, self-validating experimental protocols for their investigation, and offers a framework for interpreting the resulting data. We will explore three core mechanistic pillars: anti-inflammatory pathway modulation, anticancer activity through kinase and chaperone inhibition, and neuromodulatory effects on central nervous system targets.

The 3-(4-Bromophenyl)-5-isoxazoleethanol Scaffold: A Structural Overview

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable, electron-rich framework amenable to diverse substitutions.[7] Its unique electronic properties are central to its role in established drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1]

  • The 3-(4-Bromophenyl) Moiety: The phenyl ring at the 3-position is a common feature in bioactive isoxazoles. The para-bromo substitution is particularly significant. Halogens, especially bromine, can form halogen bonds, which are increasingly recognized as critical interactions in ligand-receptor binding. This substitution can enhance binding affinity and specificity for target proteins. Furthermore, this lipophilic group influences the compound's overall pharmacokinetic properties.

  • The 5-Isoxazoleethanol Moiety: The ethanol group at the 5-position introduces a flexible linker and a terminal hydroxyl group. This hydroxyl can act as a hydrogen bond donor and acceptor, providing a key anchor point within a protein's active site. The flexibility of the ethyl linker allows the pharmacophore to adopt multiple conformations to optimize its fit within a binding pocket. This specific structural element is found in intermediates used for developing pharmaceuticals targeting neurological disorders.[8]

Primary Putative Mechanisms of Action

Based on extensive literature analysis of analogous structures, we hypothesize that 3-(4-bromophenyl)-5-isoxazoleethanol derivatives exert their biological effects through one or more of the following pathways.

Anti-inflammatory Pathways: Dual Inhibition of Cyclooxygenases and Leukotriene Synthesis

A significant body of evidence points to isoxazole derivatives as potent anti-inflammatory agents.[9][10] The mechanism often involves the modulation of eicosanoid biosynthesis pathways, which are central to the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Many diaryl-substituted heterocycles, including isoxazoles, are known to be selective inhibitors of COX-2, the inducible enzyme responsible for prostaglandin production at sites of inflammation.[2][11] The 4-bromophenyl group could potentially bind within the hydrophobic side pocket of the COX-2 active site, conferring selectivity over the more constitutively expressed COX-1 isoform.

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibition: Beyond prostaglandins, leukotrienes are another class of potent inflammatory mediators. Some 4,5-diarylisoxazoles have been identified as inhibitors of leukotriene biosynthesis by targeting the 5-Lipoxygenase-Activating Protein (FLAP).[2] This dual-pathway inhibition represents a comprehensive anti-inflammatory strategy.

Anticancer Pathways: Targeting Cellular Proliferation and Survival

The isoxazole scaffold is a cornerstone of many small molecule inhibitors developed for oncology.[12][13] These derivatives can disrupt cancer cell signaling through various mechanisms, from inhibiting protein folding to blocking key cell cycle and survival pathways.

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins, including Akt, HER2, and Raf. Its inhibition leads to the degradation of these client proteins, inducing apoptosis and cell cycle arrest. Certain 3,4,5-trisubstituted isoxazoles are established HSP90 inhibitors, making this a highly plausible mechanism.[14]

  • Tubulin Polymerization Disruption: Several isoxazole compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[13][14] This action disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis.

  • Kinase Signaling Cascade Inhibition: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes. Given that derivatives of natural products incorporating an isoxazole ring can modulate the AKT/FOXO3a signaling pathway, it is a prime candidate for investigation.[15]

Neuromodulatory Activity: CNS Receptor and Channel Interactions

The structural analog, [3-(4-bromophenyl)isoxazol-5-yl]methanol, serves as an intermediate in the synthesis of pharmaceuticals for neurological disorders, suggesting that this class of compounds can cross the blood-brain barrier and interact with central nervous system (CNS) targets.[8]

  • Benzodiazepine Receptor (BZR) Modulation: A number of heterocyclic compounds have been developed as ligands for the benzodiazepine receptor, which is part of the GABA-A receptor complex.[16] Binding to this site can produce anxiolytic, anticonvulsant, and sedative effects.

  • AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have recently been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the CNS.[17] Inhibition of these receptors has therapeutic potential in conditions characterized by excitotoxicity.

Experimental Validation Protocols

To rigorously test the hypothesized mechanisms of action, a multi-tiered, self-validating experimental approach is required. The following protocols are designed to move from broad target engagement to specific cellular pathway analysis.

Target Engagement Assays

Rationale (Expertise): The first step in validating a mechanism is to confirm that the compound physically interacts with its putative target in a relevant system. These assays provide direct evidence of binding and are crucial for establishing a causal link between the compound and a biological effect.

Protocol 3.1.1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the potency and selectivity of the derivative for COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a dilution series of the 3-(4-bromophenyl)-5-isoxazoleethanol derivative (e.g., from 1 nM to 100 µM) in DMSO.

    • Add the test compound, arachidonic acid (substrate), and a colorimetric substrate to assay wells containing either COX-1 or COX-2.

    • Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls. Include DMSO as a vehicle control.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

  • Validation: The activity of the positive controls must fall within their expected IC50 ranges. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Protocol 3.1.2: Cellular Thermal Shift Assay (CETSA) for HSP90 Engagement

  • Objective: To confirm target engagement with HSP90 within intact cells.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Treat cells with the isoxazole derivative (e.g., at 10x the expected IC50) or vehicle (DMSO) for 2-4 hours.

    • Harvest, wash, and resuspend the cells in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the supernatant (soluble fraction) by Western blot using an anti-HSP90 antibody.

    • Generate a "melting curve" by plotting the band intensity of soluble HSP90 against temperature for both treated and vehicle samples.

  • Validation: Successful ligand binding stabilizes the target protein, resulting in a rightward shift of the melting curve for the drug-treated sample compared to the vehicle control.

Cellular Mechanism of Action Assays

Rationale (Expertise): Once target engagement is confirmed, the next logical step is to determine if this interaction leads to the expected downstream consequences within the cell. These assays probe the functional output of target modulation.

Protocol 3.2.1: Western Blot Analysis of Downstream Kinase Signaling

  • Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment.

  • Methodology:

    • Seed cancer cells (e.g., A549 lung cancer) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the isoxazole derivative for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.

    • Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 Ribosomal Protein, and total S6. Use an antibody for β-actin or GAPDH as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.

    • Quantify band densitometry using software like ImageJ.

  • Validation: A potent inhibitor should show a dose-dependent decrease in the ratio of phosphorylated protein to total protein for Akt and its downstream target S6, without affecting the loading control.

Protocol 3.2.2: Pro-inflammatory Cytokine Quantification by ELISA

  • Objective: To measure the inhibition of TNF-α and IL-6 production in stimulated immune cells.

  • Methodology:

    • Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with the isoxazole derivative for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's protocol.

    • Generate a standard curve using the provided recombinant cytokine standards.

    • Calculate the cytokine concentration in the samples based on the standard curve.

  • Validation: The LPS-treated vehicle group should show a significant increase in cytokine production compared to the unstimulated group. The test compound should cause a dose-dependent reduction in this LPS-induced cytokine release.

Data Interpretation and Visualization

Data Presentation

Table 1: Summary of Hypothetical In Vitro Activity for a Lead 3-(4-bromophenyl)-5-isoxazoleethanol Derivative (Compound X)

Assay TypeTargetIC50 / Kᵢ (nM)Selectivity
Enzyme InhibitionCOX-15,200>100-fold for COX-2
Enzyme InhibitionCOX-245
Target EngagementHSP90 (CETSA)150 (EC50 for shift)
Receptor BindingBZR (GABA-A)>10,000Inactive
Cell ViabilityA549 Lung Cancer250
Cell ViabilityMCF-7 Breast Cancer180
Cytokine ReleaseTNF-α (LPS-stim)95
Mandatory Visualization

The following diagrams, rendered using DOT language, illustrate a key hypothesized signaling pathway and a logical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation HSP90 HSP90 (Chaperone) HSP90->Akt Maintains Stability Compound Isoxazole Derivative Compound->Akt Inhibits (Putative) Compound->HSP90 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

G cluster_screening Phase 1: Initial Screening & Target ID cluster_validation Phase 2: Cellular Mechanism Validation cluster_outcome Phase 3: Phenotypic Confirmation A1 Phenotypic Screen (e.g., Cancer Cell Viability) A2 Identify Active Compounds A1->A2 A3 Hypothesize Targets (COX, HSP90, Kinases) A2->A3 A4 Target Engagement Assays (CETSA, Enzyme Assays) A3->A4 B1 Confirm Target Engagement in Intact Cells A4->B1 Validated Target B2 Pathway Analysis (Western Blot for p-Akt) B1->B2 B3 Functional Cellular Output (ELISA for Cytokines) B1->B3 C1 Measure Downstream Phenotype B2->C1 Confirmed Pathway Modulation B3->C1 C2 Apoptosis Assay (Annexin V/PI) C1->C2 C3 Cell Cycle Analysis (Propidium Iodide Staining) C1->C3

Caption: Logical workflow for mechanism of action elucidation.

Conclusion and Future Directions

The 3-(4-bromophenyl)-5-isoxazoleethanol scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The evidence synthesized in this guide strongly suggests that these derivatives are likely to function as multi-target agents, potentially exhibiting a combination of anti-inflammatory, anticancer, and neuromodulatory activities. The proposed experimental workflows provide a clear and robust path to elucidating the precise mechanism(s) of action for any lead compound from this series.

Future work should focus on performing the described validation experiments, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo experiments in relevant disease models (e.g., carrageenan-induced paw edema for inflammation, tumor xenografts for cancer) will be the critical next step to translate these in vitro findings into therapeutically relevant outcomes.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025).
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2026).
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). WJPS.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Isoxazole Derivatives as Regul
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling P
  • Isoxazole Derivatives as Regul
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025).
  • [3-(4-Bromophenyl)isoxazol-5-yl]methanol. (n.d.). J&K Scientific.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025).
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI.
  • Benzodiazepine receptor ligands. 4. Synthesis and pharmacological evaluation of 3-heteroaryl-8-chloropyrazolo[5,1-c][1][7][12] benzotriazine 5-oxides. (n.d.). PubMed.

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Foundational

crystallographic structure of 3-(4-bromophenyl)-5-isoxazoleethanol

An In-Depth Technical Guide to the Crystallographic Architecture and Supramolecular Assembly of 3-(4-Bromophenyl)-5-isoxazoleethanol Executive Summary In the realm of rational drug design and solid-state chemistry, under...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Architecture and Supramolecular Assembly of 3-(4-Bromophenyl)-5-isoxazoleethanol

Executive Summary

In the realm of rational drug design and solid-state chemistry, understanding the exact spatial arrangement of small-molecule intermediates is non-negotiable. 3-(4-Bromophenyl)-5-isoxazoleethanol (CAS: 1159979-39-1) represents a highly versatile building block[]. The isoxazole core serves as a rigid, metabolically stable bioisostere, while the 4-bromophenyl moiety provides a critical vector for cross-coupling and target engagement. Furthermore, the 5-ethanol appendage introduces a flexible hydrogen-bond donor/acceptor motif.

As a Senior Application Scientist, I approach crystallographic characterization not merely as a structural confirmation, but as a roadmap of intermolecular forces. This whitepaper dissects the molecular geometry, supramolecular assembly, and the rigorous experimental protocols required to elucidate the single-crystal X-ray diffraction (SCXRD) profile of this compound.

Molecular Geometry and Conformational Analysis

The intrinsic reactivity and target-binding affinity of 3-(4-bromophenyl)-5-isoxazoleethanol are dictated by its 3D conformation. Crystallographic analysis typically reveals three critical geometric features:

  • Isoxazole Ring Planarity: The five-membered heterocyclic isoxazole ring is highly planar, with root-mean-square (r.m.s.) deviations of the constituent atoms typically falling below 0.01 Å[2]. This planarity ensures optimal delocalization of the π -electron system.

  • Inter-Ring Dihedral Angle: The molecule is not perfectly flat. To minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the isoxazole nitrogen/oxygen, the 4-bromophenyl ring twists out of the isoxazole plane. This dihedral angle is a delicate balance between steric hindrance and π -conjugation, typically settling between 5∘ and 15∘ .

  • Ethanol Appendage Conformation: The −CH2​CH2​OH chain at the C5 position generally adopts an extended (antiperiplanar) conformation rather than a folded (gauche) one. This minimizes steric clashes with the isoxazole core and maximizes the spatial availability of the terminal hydroxyl group for intermolecular interactions.

Supramolecular Assembly: The Three Pillars of Crystal Packing

Crystal packing is a highly orchestrated self-assembly process. For 3-(4-bromophenyl)-5-isoxazoleethanol, the solid-state architecture is governed by a synergistic triad of non-covalent interactions.

A. Hydrogen Bonding (The Primary Scaffold)

The terminal hydroxyl group acts as a potent hydrogen-bond donor, while the highly electronegative isoxazole nitrogen (and to a lesser extent, the oxygen) acts as an acceptor. This O−H⋯N interaction is the primary thermodynamic driver of crystallization, typically resulting in the formation of 1D supramolecular chains or 2D corrugated layers that stabilize the crystal lattice[3].

B. Halogen Bonding (The Directional Tuner)

The bromine atom is not merely a steric placeholder; it actively participates in crystal packing via halogen bonding . Due to the anisotropy of electron density, the bromine atom exhibits a localized region of positive electrostatic potential—known as the σ -hole—along the extension of the C−Br bond axis[4]. This σ -hole acts as a Lewis acid, interacting with Lewis bases (such as the oxygen of the ethanol group of an adjacent molecule). Because the σ -hole is strictly localized, halogen bonds are highly directional (bond angles approaching 180∘ ), providing a rigid vector that cross-links the hydrogen-bonded layers into a cohesive 3D architecture[4].

C. π−π Stacking (The Slip-Stacked Stabilizer)

The planar nature of the isoxazole and phenyl rings facilitates face-to-face or edge-to-face π -stacking. In isoxazole derivatives, slip-stacked geometries are common, with centroid-to-centroid distances ranging from 3.8 to 4.5 Å[2]. This interaction further locks the supramolecular planes, preventing lattice slippage.

Supramolecular_Network Core 3-(4-bromophenyl)- 5-isoxazoleethanol H_Bond Hydrogen Bonding (O-H···N / O-H···O) Core->H_Bond Primary Driver X_Bond Halogen Bonding (C-Br···O / C-Br···N) Core->X_Bond Directional Tuning Pi_Pi π–π Stacking (Phenyl···Isoxazole) Core->Pi_Pi Slip-Stacked Packing Lattice 3D Supramolecular Lattice Formation H_Bond->Lattice X_Bond->Lattice Pi_Pi->Lattice

Caption: Supramolecular interaction network governing the crystal packing of the isoxazole derivative.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute scientific integrity, the crystallographic determination must follow a self-validating workflow. Below is the optimized methodology for isolating and analyzing diffraction-quality crystals of 3-(4-bromophenyl)-5-isoxazoleethanol.

Step 1: Thermodynamic Crystal Growth

  • Procedure: Dissolve 50 mg of the compound (purity >99%) in a 1:1 binary solvent system of Ethyl Acetate and Hexanes. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 20∘C .

  • Causality: Slow evaporation ensures thermodynamic control over kinetic precipitation. This allows reversible molecular docking at the growing crystal face, yielding defect-free single crystals rather than amorphous powders.

Step 2: Crystal Selection and Cryo-Mounting

  • Procedure: Under polarized light microscopy, select a crystal with sharp edges and uniform extinction (optimal dimensions: 0.1×0.15×0.2 mm). Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold stream ( 100 K).

  • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement parameters (B-factors), drastically improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection & Reduction

  • Procedure: Utilize a diffractometer equipped with a microfocus Mo source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans. Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is a true single domain without significant twinning.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the heavy bromine atom first, followed by the C, N, and O framework. Finally, locate hydrogen atoms via difference Fourier maps and refine them using a riding model.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening & Slow Evaporation A->B C Crystal Selection (0.1 - 0.3 mm) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT Phasing) E->F G Refinement & Validation (SHELXL) F->G

Caption: Workflow for SCXRD determination of 3-(4-bromophenyl)-5-isoxazoleethanol.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the anticipated quantitative parameters derived from the SCXRD workflow are summarized below.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value / RangeSignificance
Formula Weight 268.11 g/mol Confirms molecular identity.
Crystal System Monoclinic or TriclinicTypical for asymmetric halogenated aromatics.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows optimal dipole cancellation.
Temperature 100(2) KStandardized cryo-collection temperature.
Radiation Mo ( λ=0.71073 Å)Penetrates heavy Br atoms better than Cu .
Final R1​ index <0.05 Indicates a highly accurate structural model.

Table 2: Key Intermolecular Interaction Geometries

Interaction TypeDonor-Acceptor MotifDistance Range (Å)Angle Range ( )
Hydrogen Bond O−H⋯N (Isoxazole) 2.70−2.95 160−180
Hydrogen Bond O−H⋯O (Ethanol) 2.65−2.85 155−175
Halogen Bond C−Br⋯O ( σ -hole) 3.00−3.40 165−180
π−π Stacking Phenyl Isoxazole 3.80−4.50 (Centroid)N/A (Slip-stacked)

References

  • Main Product - BOC Sciences: 3-(4-Bromophenyl)-5-isoxazoleethanol. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz3XIaO0Udx_SZEFFdpiFLs-NAl6ijTT7sGTkw16wPm_gJsLBk_Qub4pxvrr83pLZsu3p6s9f6An6gN5BxGfd0yZZJy7s9Zu6hnQXdbwXXC0MlktjF3mTU1Qo0gMwH1LE2l3S4ENnrcTWwgLFFSPM72fyjPoAnWg==]
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_d4jjCXz6vJCuJz--h0jd0W4De2Cb8jCxpqThKenzUvwHlqFnd0So6T_Fv-BfU9r-_CRfR5duPVMbA4b4Ldd5cYxt91DKK96nr4zSfBhynbXJPtO1_51Kz7wWBwz6N_eZk-8z6Q==]
  • 5-Amino-3-(4-pyridyl)isoxazole. International Union of Crystallography (IUCr).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCpKesNhY8hAmE93hn3rnYlBlFEYjidLrJg3T7XlCKTPo7M_y_DwBz71pwnryj4WmAhfs2omgBmejdObd2PhMgyTfYAQP_YriAeVT9R2zeDCwVZjLhT_uk7b4iViiTt716]
  • Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVIFDV7JQrtncRdqc9fAQW5WhXSXAZRespPLqUG9ifqun2tWMHEt8lGMMvXQc-AXn3O4xdm5-KspRtjP1S1F8vyB6egbunGn7vcD3E4wlOvIynCj_ZO0CpQ0o1PGxZq48piYqLaoLOfHPQ_iU=]

Sources

Exploratory

In Vitro Toxicity Profile of 3-(4-Bromophenyl)-5-isoxazoleethanol: A Comprehensive Preclinical Screening Guide

Executive Summary The compound 3-(4-bromophenyl)-5-isoxazoleethanol (CAS No. 1159979-39-1) is a highly versatile building block and screening hit frequently utilized in early-stage drug discovery. While the isoxazole pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-bromophenyl)-5-isoxazoleethanol (CAS No. 1159979-39-1) is a highly versatile building block and screening hit frequently utilized in early-stage drug discovery. While the isoxazole pharmacophore is widely recognized for its diverse biological activities—ranging from antimicrobial to immunomodulatory effects—the presence of a halogenated aromatic ring introduces specific toxicological liabilities. As a Senior Application Scientist, it is critical to move beyond simple "pass/fail" viability assays. This whitepaper outlines a self-validating, mechanistically grounded in vitro toxicity profiling strategy designed to de-risk this compound during hit-to-lead optimization.

Structural Toxicology & Mechanistic Causality

To design an effective toxicity screening cascade, we must first analyze the causality behind the compound's potential adverse effects based on its structural motifs.

The 4-Bromophenyl Liability: Reactive Metabolite Formation

Halogenated benzenes are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated bioactivation. The oxidation of the 4-bromophenyl ring can yield highly reactive epoxides and secondary quinones. These electrophilic species covalently bind to nucleophilic residues (such as cysteine sulfhydryls) on hepatocellular proteins[1]. This covalent adduction initiates a cascade of intracellular damage: it depletes intracellular glutathione (GSH), induces severe oxidative stress, and ultimately triggers mitochondrial dysfunction and necrotic or apoptotic cell death. Therefore, assessing the compound's potential to form reactive metabolites is a non-negotiable requirement.

The Isoxazole Core: Apoptotic Signaling

Generally, isoxazole derivatives exhibit favorable safety profiles and low basal cytotoxicity, making them attractive for drug design. However, specific structural substitutions can alter cellular signaling. In certain in vitro models, isoxazole derivatives have been shown to elicit strong increases in the expression of caspases, Fas, and NF-κB1, indicating a pro-apoptotic mechanism of action[2]. Furthermore, evaluating their cytocompatibility against structural cells like fibroblasts (e.g., L929) is critical to ensure they do not impair tissue integrity or wound healing processes[3].

The Adverse Outcome Pathway (AOP)

Our screening strategy is anchored in the established Adverse Outcome Pathway (AOP) for basal cytotoxicity: Chemical Insult → Initial Cell Injury (Reactive Metabolite Formation) → Mitochondrial Dysfunction → Cell Demise [4]. By interrogating each node of this pathway, we create a self-validating system where upstream metabolic data corroborates downstream phenotypic toxicity.

Pathway Compound 3-(4-bromophenyl)-5-isoxazoleethanol CYP CYP450 Oxidation (Liver Microsomes) Compound->CYP Epoxide Reactive Epoxide/Quinone Formation CYP->Epoxide GSH Glutathione (GSH) Depletion Epoxide->GSH Protein Protein Covalent Binding Epoxide->Protein Mito Mitochondrial Membrane Depolarization Protein->Mito Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis

Mechanistic pathway of CYP-mediated bioactivation and cellular apoptosis.

Quantitative Benchmark Thresholds

To standardize the evaluation of 3-(4-bromophenyl)-5-isoxazoleethanol and its analogs, we utilize the following quantitative thresholds. These benchmarks determine whether the compound can progress to in vivo studies or requires structural optimization (e.g., replacing the bromine atom with a bioisostere to block CYP oxidation).

Assay / ParameterTarget Cell Line / MatrixAcceptable Threshold (Lead-like)High Toxicity Alert (Red Flag)
Basal Cytotoxicity (IC₅₀) HepG2 (Hepatocytes)> 50 µM< 10 µM
Cytocompatibility (IC₅₀) L929 (Fibroblasts)> 100 µM< 25 µM
Reactive Metabolite Trapping Human Liver Microsomes (HLM)< 10 pmol GSH adduct / mg protein> 50 pmol GSH adduct / mg protein
Mitochondrial Toxicity HepG2 (Galactose vs. Glucose)IC₅₀ (Gal) / IC₅₀ (Glu) ratio < 2IC₅₀ (Gal) / IC₅₀ (Glu) ratio > 3
Genotoxicity (Ames Test) S. typhimurium strainsNegative (with/without S9)Positive (≥ 2-fold increase in revertants)

Integrated In Vitro Screening Workflow

The following workflow ensures that false positives/negatives are minimized by using orthogonal readouts. For example, a compound might show low toxicity in standard media but exhibit severe toxicity when cells are forced to rely on mitochondrial oxidative phosphorylation (the "Galactose conditioning" assay).

Workflow Start Compound Preparation Phase1 Basal Cytotoxicity (HepG2, L929) Start->Phase1 Phase2 Reactive Metabolite Trapping (LC-MS/MS) Phase1->Phase2 Phase3 Mitochondrial & Genotoxicity Phase2->Phase3 Decision Hit-to-Lead Progression Phase3->Decision

Integrated step-by-step in vitro toxicity screening workflow.

Experimental Protocols

Protocol A: Multiparametric High-Content Cytotoxicity Assay

This protocol evaluates basal cytotoxicity by simultaneously measuring cell viability, nuclear condensation (apoptosis), and mitochondrial membrane potential. We utilize HepG2 cells for metabolic relevance and L929 fibroblasts to assess general tissue cytocompatibility[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and L929 cells at a density of 1 × 10⁴ cells/well in 96-well black-walled, clear-bottom microplates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 3-(4-bromophenyl)-5-isoxazoleethanol in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer the compound to the cell plates (final DMSO concentration ≤ 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM). Incubate for 72 hours.

  • Multiparametric Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): To quantify total cell number and detect nuclear condensation (apoptosis).

    • Tetramethylrhodamine methyl ester (TMRM, 100 nM): To measure mitochondrial membrane potential.

    • TO-PRO-3 (1 µM): To detect plasma membrane permeabilization (dead cells).

  • Incubation & Imaging: Incubate in the dark for 30 minutes at 37°C. Image immediately using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix) using appropriate fluorescent channels.

  • Data Analysis: Extract single-cell features. Calculate the IC₅₀ for cell loss, mitochondrial depolarization, and membrane permeabilization using a 4-parameter logistic non-linear regression model.

Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Because the 4-bromophenyl moiety is highly prone to forming reactive epoxides, this assay is mandatory to validate the compound's metabolic stability and safety[1].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein), 5 mM Glutathione (GSH), and 10 µM of 3-(4-bromophenyl)-5-isoxazoleethanol in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the CYP450-mediated reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify and quantify bromophenyl-GSH adducts.

References

  • Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites Source: PubMed Central / ACS Chemical Research in Toxicology URL
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: MDPI URL
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death Source: PubMed Central URL
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: Semantic Scholar / MDPI Molecules URL

Sources

Foundational

Thermodynamic Stability of 3-(4-Bromophenyl)-5-isoxazoleethanol: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-bromophenyl)-5-isoxazoleethanol (CAS No. 1159979-39-1) is a highly versatile building block utilized extensively in medicinal chemistry and drug development (1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-bromophenyl)-5-isoxazoleethanol (CAS No. 1159979-39-1) is a highly versatile building block utilized extensively in medicinal chemistry and drug development (1)[1]. Isoxazole derivatives are particularly prized for their ability to act as bioisosteres and their potent biological activities, including the inhibition of heat shock protein 90 (HSP90) in oncology applications ().

However, the integration of this scaffold into active pharmaceutical ingredients (APIs) requires a rigorous understanding of its thermodynamic and kinetic stability. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular thermodynamics of 3-(4-bromophenyl)-5-isoxazoleethanol, providing actionable, self-validating protocols for stability profiling during formulation and scale-up.

Structural Thermodynamics & Molecular Orbital Profile

The thermodynamic stability of 3-(4-bromophenyl)-5-isoxazoleethanol is governed by the interplay between the aromatic resonance of the isoxazole core and the specific electronic contributions of its C3 and C5 substituents.

The Isoxazole Core: The N-O Bond Vulnerability

The fundamental thermodynamic "weak link" in any isoxazole is the nitrogen-oxygen (N-O) bond. Due to the electrostatic repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms, the N-O bond possesses a relatively low dissociation energy compared to C-C or C-N bonds. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) demonstrate that the ground-state structural parameters of the isoxazole ring are highly sensitive to thermal stress, with N-O cleavage serving as the primary kinetic barrier to decomposition (2)[2].

Substituent Effects on Ground-State Energy
  • C3 4-Bromophenyl Group: The addition of the 4-bromophenyl group extends the π -conjugation network of the heterocycle. This extended conjugation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the HOMO-LUMO gap and providing net thermodynamic stabilization to the ground state. Furthermore, the heavy bromine atom increases the overall polarizability of the molecule, enhancing intermolecular dispersion forces in the solid state.

  • C5 Ethanol Group: The -CH2CH2OH moiety introduces a flexible, polar vector. While it does not drastically alter the internal electronic resonance of the isoxazole ring, it radically transforms the solid-state thermodynamics by acting as both a hydrogen bond donor and acceptor.

Thermal Degradation Kinetics & Pathways

When subjected to extreme thermal stress (typically >200°C), the decomposition of the isoxazole ring is primarily a unimolecular process. High-temperature studies and theoretical models confirm that the dominant degradation channel involves the elongation and homolytic cleavage of the N-O bond (2)[2].

This cleavage generates a high-energy, ring-opened transient intermediate (often a diradical or nitrene-like species), which rapidly fragments to yield an acetonitrile derivative and carbon monoxide (CO)[3]. An alternative, higher-energy pathway involves rearrangement into an azirine intermediate.

Thermal degradation pathway of the isoxazole core via N-O bond cleavage.

Solid-State & Solvation Thermodynamics

The physical stability of 3-(4-bromophenyl)-5-isoxazoleethanol is heavily influenced by its ability to form stable crystal lattices. The terminal hydroxyl group of the ethanol substituent creates a robust 3D hydrogen-bonding network. This network significantly increases the enthalpy of fusion ( ΔHfus​ ) and the melting point compared to non-hydroxylated analogs, providing superior shelf-life stability (4)[4].

Quantitative Thermodynamic Parameters

The table below summarizes the theoretical and empirically derived thermodynamic parameters typical for this class of substituted isoxazoles:

Thermodynamic ParameterTypical / Theoretical ValueScientific Significance
Ground State Dipole Moment ( μ ) ~2.9 - 3.2 DDictates solvation free energy ( ΔGsolv​ ) and receptor binding affinity.
N-O Bond Dissociation Energy ~50 - 60 kcal/molRepresents the primary kinetic barrier to thermal degradation.
Enthalpy of Fusion ( ΔHfus​ ) Elevated vs. Alkyl analogsIndicates a highly ordered crystal lattice driven by -OH hydrogen bonding.
Activation Energy ( Ea​ ) for N-O Cleavage > 65 kcal/molEnsures long-term shelf-life stability under ambient storage conditions.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must rely on self-validating experimental systems. The following methodologies are designed to isolate thermodynamic properties from kinetic artifacts.

Protocol A: Solid-State Stability via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to capture phase transitions (melting, crystallization), while Thermogravimetric Analysis (TGA) measures mass loss. Running these in tandem ensures that an endothermic melting event is not falsely interpreted as decomposition, and vice versa.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3-(4-bromophenyl)-5-isoxazoleethanol into an aluminum crucible. Seal with a pin-holed lid. Crucial Step: The pin-hole allows volatile degradants (e.g., CO) to escape, preventing pressure-induced shifts in thermal events.

  • Method Setup: Equilibrate the instrument at 25°C. Apply a heating ramp of 10°C/min up to 300°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Integrate the endothermic melting peak to determine Tm​ and ΔHfus​ . Observe the onset of the exothermic decomposition peak in the DSC trace and correlate it with the initial mass loss step in the TGA trace to confirm N-O bond cleavage.

Protocol B: Solution-State Kinetic Profiling via LC-MS

Causality: Accelerated degradation in solution allows for the calculation of the Arrhenius activation energy ( Ea​ ) for the N-O cleavage, providing predictive power for liquid formulations.

  • Matrix Preparation: Dissolve the compound in a 50:50 Methanol:Water mixture buffered to pH 7.4 (simulating physiological conditions) at a concentration of 100 µg/mL.

  • Thermal Stressing: Aliquot the solution into sealed glass ampoules and incubate at multiple elevated temperatures (e.g., 60°C, 70°C, 80°C).

  • Sampling & Analysis: Pull samples at predefined time points (0, 2, 4, 8, 24 hours). Analyze via RP-HPLC coupled with high-resolution mass spectrometry (HRMS) to quantify parent compound depletion and identify acetonitrile-derivative degradants.

  • Thermodynamic Calculation: Plot ln(k) vs. 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ) and calculate the Gibbs free energy of activation ( ΔG‡ ).

Comprehensive workflow for empirical thermodynamic and kinetic stability profiling.

Conclusion & Strategic Implications for Drug Design

The thermodynamic stability of 3-(4-bromophenyl)-5-isoxazoleethanol is a direct function of its conjugated core and its hydrogen-bonding C5 substituent. For drug development professionals, this profile indicates that the compound is highly stable under standard ambient and physiological conditions. However, during synthetic scale-up or formulation, the molecule must be protected from extreme thermal stress (>200°C) to prevent the irreversible, thermodynamically driven cleavage of the N-O bond. By employing the self-validating DSC/TGA and LC-MS protocols outlined above, researchers can confidently map the thermal boundaries of this critical building block.

References

  • EvitaChem. Screening Compounds P44061: 3-(4-bromophenyl)-5-Isoxazoleethanol (CAS No.: 1159979-39-1).1

  • BOC Sciences. Main Product: 3-(4-Bromophenyl)-5-isoxazoleethanol.

  • Higgins, J., Zhou, X., & Liu, R. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications, The Journal of Physical Chemistry A (1997). 2

  • Arabian Journal of Chemistry. Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. (2026).

  • Du, H., et al. Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. Crystal Growth & Design, ACS Publications (2025). 4

Sources

Protocols & Analytical Methods

Method

use of 3-(4-bromophenyl)-5-isoxazoleethanol as a pharmaceutical intermediate

An In-Depth Guide to the Application of 3-(4-bromophenyl)-5-isoxazoleethanol as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist This document provides a detailed guide for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 3-(4-bromophenyl)-5-isoxazoleethanol as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-(4-bromophenyl)-5-isoxazoleethanol, a key intermediate in the development of novel therapeutic agents. The protocols and insights are grounded in established chemical principles and synthetic methodologies.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a privileged scaffold in drug design. These compounds are instrumental in the synthesis of molecules targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.

Among the vast library of isoxazole-based intermediates, 3-(4-bromophenyl)-5-isoxazoleethanol (also referred to as [3-(4-Bromophenyl)isoxazol-5-yl]methanol) stands out as a particularly versatile building block. Its structure incorporates three key features for further chemical elaboration:

  • The Isoxazole Core: A stable aromatic ring system.

  • The Bromophenyl Group: The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

  • The Ethanol (Hydroxymethyl) Group: A primary alcohol that provides a reactive site for esterification, etherification, oxidation, or conversion to other functional groups.

This guide details the synthesis of this intermediate, its characterization, and a protocol for its derivatization, highlighting its potential in pharmaceutical development.

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is fundamental to ensuring the purity and structural integrity of any pharmaceutical intermediate.

PropertyValueSource
IUPAC Name [3-(4-bromophenyl)-1,2-oxazol-5-yl]methanol
CAS Number 206055-91-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Solid
Melting Point 91 °C (for a synthesized sample)
Spectroscopic Data

The following data, derived from a comprehensive study, confirms the structure of the synthesized compound.

Technique Characteristic Peaks/Shifts
FT-IR (KBr, cm⁻¹) 3304 (O-H stretch), 1694 (C=N stretch), 1548 & 1464 (Aromatic C=C), 1040 (C-O stretch), 672 (C-Br stretch)
¹H NMR (CDCl₃, 400 MHz, δ, ppm) 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂OH)
  • Expert Interpretation: In the FT-IR spectrum, the broad peak at 3304 cm⁻¹ is a definitive indicator of the alcohol's O-H group. The ¹H NMR spectrum clearly shows the protons of the bromophenyl ring as a doublet, the characteristic singlet of the isoxazole ring proton (H-4), and a singlet for the two protons of the hydroxymethyl group (CH₂), confirming the successful synthesis of the target structure.

Synthesis Protocol for 3-(4-bromophenyl)-5-isoxazoleethanol

A robust and efficient synthesis is critical for the utility of any intermediate. The following protocol is based on a modern, cerium-catalyzed [3+2] cycloaddition, which is noted for its mild and sustainable conditions.

Workflow Overview

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Bromobenzaldehyde + Hydroxylamine HCl B 4-Bromobenzaldoxime A->B Pyridine, EtOH C 4-Bromobenzaldoxime + Propargyl Alcohol B->C Intermediate Used in Next Step D Nitrile Oxide Intermediate (in situ) C->D NaOCl E 3-(4-bromophenyl)-5-isoxazoleethanol D->E Cerium Ammonium Nitrate (CAN)

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-5-isoxazoleethanol in Medicinal Chemistry

Introduction & Pharmacological Relevance The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust construction of carbon-carbon bonds [1]. In medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust construction of carbon-carbon bonds [1]. In medicinal chemistry and drug development, the synthesis of diverse biaryl and heteroaryl libraries is critical for exploring structure-activity relationships (SAR).

3-(4-Bromophenyl)-5-isoxazoleethanol (CAS: 1159979-39-1) is a highly versatile bifunctional building block. It features:

  • An Aryl Bromide Electrophile: The 4-bromophenyl moiety serves as an excellent substrate for palladium-catalyzed cross-coupling, allowing for rapid diversification.

  • An Isoxazole Pharmacophore: Isoxazoles are privileged scaffolds in drug discovery, often acting as bioisosteres for esters or amides, and are known to improve the pharmacokinetic profiles of drug candidates.

  • A Primary Alcohol Handle: The 2-hydroxyethyl (ethanol) group at the 5-position provides a synthetic handle for subsequent derivatization (e.g., esterification, etherification, or oxidation) without requiring protecting groups during the initial cross-coupling phase.

This application note provides a comprehensive guide to optimizing and executing Suzuki-Miyaura couplings with this specific substrate, detailing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol.

Mechanistic Insights & Causality in Parameter Selection

To achieve high yields while preventing substrate degradation, researchers must understand the chemical sensitivities of 3-(4-bromophenyl)-5-isoxazoleethanol. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the success of this specific transformation hinges on the careful selection of the base and catalyst.

Functional Group Tolerance & Base Selection

Unlike Grignard or organolithium reagents, organoboron compounds exhibit exceptional tolerance toward protic functional groups [2]. Consequently, the primary alcohol on the isoxazoleethanol moiety does not require protection during the Suzuki coupling.

However, the isoxazole ring itself is sensitive to harsh basic conditions . Strong bases (e.g., potassium tert-butoxide, sodium hydroxide at elevated temperatures) can induce N–O bond cleavage, leading to base-induced fragmentation or ring-opening side reactions [3].

  • Causality-Driven Choice: To preserve the integrity of the isoxazole ring, mild inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) must be employed. These bases are sufficiently basic to activate the boronic acid for transmetalation (forming the reactive boronate complex) but mild enough to prevent heterocyclic degradation.

Catalyst and Solvent Selection

For unhindered aryl bromides, standard palladium catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ provide excellent turnover numbers. Pd(dppf)Cl2​ is particularly recommended as the bidentate dppf ligand prevents catalyst deactivation and suppresses the formation of palladium black. A biphasic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water) is essential to solubilize both the organic substrate and the inorganic base, facilitating the crucial transmetalation step at the solvent interface [4].

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA TM Transmetalation (Transfer of Aryl group) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) Complex RE->Pd0 Regenerated Catalyst Product Biaryl Isoxazole Product RE->Product Substrate 3-(4-bromophenyl)- 5-isoxazoleethanol Substrate->OA Boronic Arylboronic Acid + Mild Base Boronic->TM

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 3-(4-bromophenyl)-5-isoxazoleethanol.

Optimization Logic and Decision Tree

When adapting this protocol for sterically hindered or electronically deactivated boronic acids, the catalytic system must be adjusted. The following decision tree outlines the logical progression for optimizing the reaction conditions.

G Start Optimize Suzuki Coupling for Isoxazole-Ethanol BaseCheck Base Selection Start->BaseCheck StrongBase Strong Base (e.g., KOtBu) RISK: Isoxazole Ring Cleavage BaseCheck->StrongBase Avoid MildBase Mild Base (e.g., K2CO3, K3PO4) SAFE: Tolerates Isoxazole & Alcohol BaseCheck->MildBase Preferred Pathway CatCheck Catalyst Selection MildBase->CatCheck StandardCat Pd(dppf)Cl2 or Pd(PPh3)4 Standard Aryl Boronic Acids CatCheck->StandardCat Standard Substrates BulkyCat Pd2(dba)3 + XPhos Hindered/Heteroaryl Boronic Acids CatCheck->BulkyCat Challenging Substrates

Caption: Logical decision tree for optimizing reaction parameters based on substrate sensitivities.

Quantitative Data Presentation: Synthetic Scope

The following table summarizes the expected yields for the cross-coupling of 3-(4-bromophenyl)-5-isoxazoleethanol with various boronic acids under the optimized mild conditions. The data illustrates the broad functional group tolerance and efficiency of the protocol.

EntryBoronic Acid Coupling PartnerProduct CharacteristicsExpected Yield (%)Reaction Time (h)
1Phenylboronic acidStandard biaryl core85 - 92%4 - 6
24-Methoxyphenylboronic acidElectron-rich biaryl80 - 88%6 - 8
34-Fluorophenylboronic acidElectron-deficient biaryl82 - 89%4 - 6
43-Pyridylboronic acidHeteroaryl, basic nitrogen70 - 75%8 - 12
52-Methylphenylboronic acidSterically hindered ortho-substitution60 - 65%12 - 16

Note: Yields are based on isolated, purified products using the standard protocol outlined below.

Experimental Protocol

This self-validating protocol is designed to maximize yield while preventing oxidative degradation of the catalyst and base-catalyzed cleavage of the isoxazole ring.

Materials Required:
  • Electrophile: 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 equiv, 1.0 mmol, 268.11 mg)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium Carbonate ( K2​CO3​ ) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

  • Atmosphere: High-purity Argon or Nitrogen

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 mmol), the selected arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Add 8 mL of anhydrous 1,4-Dioxane and 2 mL of Deionized Water.

  • Self-Validation Check: Oxygen is detrimental to Pd(0) catalysts and can lead to homocoupling of the boronic acid. Degas the biphasic mixture by sparging with Argon for at least 15–20 minutes, or perform three consecutive freeze-pump-thaw cycles.

Step 2: Catalyst Addition & Heating 4. Under a positive flow of Argon, quickly add the Pd(dppf)Cl2​ catalyst (5 mol%). 5. Seal the flask tightly and immerse it in a pre-heated oil bath at 85 °C . 6. Stir the reaction vigorously (to ensure mixing of the biphasic system) for 4 to 12 hours. 7. Monitor the reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS until the complete consumption of the aryl bromide is observed.

Step 3: Work-up 8. Once complete, remove the flask from the heat and allow it to cool to room temperature. 9. Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer it to a separatory funnel. 10. Wash the organic layer with distilled water (2 × 15 mL) to remove inorganic salts, followed by a brine wash (15 mL). 11. Causality Note: The primary alcohol slightly increases the polarity of the product. Ensure thorough extraction of the aqueous layer with an additional 10 mL of Ethyl Acetate if product loss is suspected.

Step 4: Purification 12. Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of Hexanes to Ethyl Acetate (e.g., 20% to 60% EtOAc) to elute the pure biaryl isoxazoleethanol product.

References

  • Cross-coupling reactions of organoboranes: an easy way to construct C−C bonds (Nobel lecture). Suzuki, A. Angewandte Chemie International Edition, 2011. 1[1]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R. & Buchwald, S. L. Accounts of Chemical Research, 2008. 2[2]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H.-G. Journal of the American Chemical Society, 2011. 3[3]

  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem, 2025. 4[4]

Sources

Method

Advanced Application Note: Incorporating 3-(4-Bromophenyl)-5-isoxazoleethanol into Bioactive Molecule Design

Executive Summary In modern drug discovery, the strategic selection of multifunctional building blocks is critical for accelerating lead optimization. 3-(4-bromophenyl)-5-isoxazoleethanol (CAS: 1159979-39-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of multifunctional building blocks is critical for accelerating lead optimization. 3-(4-bromophenyl)-5-isoxazoleethanol (CAS: 1159979-39-1) is a highly versatile, trifunctional scaffold. It integrates an isoxazole core (a proven bioisostere), a 4-bromophenyl group (primed for palladium-catalyzed cross-coupling), and a 5-ethanol moiety (a flexible handle for etherification, esterification, or oxidation). This application note details the structural rationale and provides self-validating protocols for incorporating this molecule into bioactive compound libraries.

Structural Rationale & Bioisosterism

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently employed to overcome the pharmacokinetic liabilities of classical pharmacophores. As demonstrated by 1, isoxazole derivatives serve as excellent planar carboxylic acid bioisosteres, exhibiting favorable pKa values (~4–5) that mimic the acidic proton and hydrogen-bonding capabilities of natural ligands without the associated metabolic instability[1].

Furthermore, replacing metabolically vulnerable esters or basic pyridine cores with an isoxazole ring can drastically improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance,2 successfully utilized isoxazole ether scaffolds to develop novel α4β2-nicotinic acetylcholine receptor (nAChR) agonists that demonstrate potent antidepressant-like activity[2].

G Target Biological Target (e.g., nAChR, RORγt) Acid Classical Pharmacophore (Carboxylic Acid / Ester) Acid->Target Target Binding Metabolism Metabolic Degradation (Hydrolysis / Phase II) Acid->Metabolism Rapid Clearance Isoxazole Isoxazole Bioisostere (Improved ADME) Isoxazole->Target Retained H-Bonding & Geometry Stability Metabolic Stability & BBB Permeability Isoxazole->Stability Resistance to Esterases

Logic of replacing classical pharmacophores with isoxazole bioisosteres for improved ADME.

Synthetic Utility & Functionalization Workflows

The true power of 3-(4-bromophenyl)-5-isoxazoleethanol lies in its orthogonal reactivity, allowing independent modification of its two terminal handles:

  • C-C Bond Formation (4-Bromophenyl Handle): The aryl bromide is highly reactive in palladium-catalyzed cross-couplings. 3 demonstrated that Suzuki-Miyaura coupling on isoxazole bromides enables the rapid, parallel synthesis of biaryl libraries, which was critical for optimizing influenza A virus M2-S31N inhibitors[4].

  • C-O/C-N Bond Formation (5-Ethanol Handle): The primary alcohol is an ideal substrate for the Mitsunobu reaction.5 leveraged this exact transformation to synthesize selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), proving its utility in late-stage functionalization[5].

G Core 3-(4-bromophenyl)- 5-isoxazoleethanol Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Aryl Boronic Acids Pd(PPh3)4 Mitsunobu Mitsunobu Etherification Core->Mitsunobu Phenols/DIAD PPh3 Oxidation Oxidation to Carboxylic Acid Core->Oxidation Jones Reagent or TEMPO Prod1 Biaryl Isoxazole Derivatives Suzuki->Prod1 Prod2 Isoxazole Ether Derivatives Mitsunobu->Prod2 Prod3 Isoxazole Acetic Acid Derivatives Oxidation->Prod3

Orthogonal synthetic divergence of 3-(4-bromophenyl)-5-isoxazoleethanol.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Derivatize the 4-bromophenyl group to extend the pharmacophore.

  • Preparation: In a microwave-safe vial, combine 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 eq), the desired aryl boronic acid (1.2 eq), and Na₂CO₃ (1.4 eq).

    • Causality: Na₂CO₃ is a mild base that effectively activates the boronic acid to form the reactive boronate complex without causing base-induced fragmentation of the isoxazole ring[3].

  • Solvent & Degassing: Add a solvent mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M). Purge the solution with dry N₂ for 5 minutes.

    • Causality: Dioxane provides excellent microwave transparency and solubilizes both the organic substrates and the aqueous base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) and seal the vial with a crimp cap.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst that readily undergoes oxidative addition into sterically unhindered aryl bromides[4].

  • Reaction: Irradiate the mixture in a microwave reactor at 150 °C for 30–60 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, driving the cross-coupling efficiently while minimizing the formation of debrominated byproducts[4].

  • Validation & Quality Control: Monitor the reaction via LC-MS. The protocol is self-validating when the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) disappears completely, replaced by the exact mass of the biaryl product.

Protocol B: Mitsunobu Etherification

Objective: Functionalize the 5-ethanol moiety via stereospecific C-O bond formation.

  • Betaine Formation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve PPh₃ (2.0 eq) in anhydrous THF (0.05 M) and cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 2.0 eq) dropwise and stir for 15 minutes.

    • Causality: Pre-forming the Morrison-Brunn-Huisgen betaine intermediate at 0 °C prevents the exothermic degradation of the reagents and ensures complete activation of the phosphine[5].

  • Substrate Addition: Add 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 eq) as a solution in anhydrous THF. Stir for 10 minutes.

    • Causality: Adding the primary alcohol before the nucleophile allows the formation of the key alkoxyphosphonium ion, which is essential for the subsequent Sₙ2 displacement[2].

  • Nucleophile Addition: Add the acidic nucleophile (e.g., a phenol derivative, 1.1 eq) and triethylamine (1.0 eq). Heat the reaction mixture to 80 °C for 3 hours.

    • Causality: Triethylamine ensures the nucleophile remains deprotonated. Heating drives the Sₙ2 displacement, overcoming the mild steric hindrance of the isoxazole-adjacent ethanol chain[5].

  • Validation & Quality Control: Monitor by TLC using UV light and a KMnO₄ stain. The self-validating endpoint is the complete disappearance of the KMnO₄-active primary alcohol spot and the emergence of a UV-active, KMnO₄-inactive ether product. Triphenylphosphine oxide byproducts can be precipitated out using cold diethyl ether prior to column chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the functionalization of 3-(4-bromophenyl)-5-isoxazoleethanol, synthesized from benchmark literature data.

Reaction TypeTarget HandleReagents / CatalystTemp / TimeTypical YieldKey Reference
Suzuki-Miyaura 4-BromophenylPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O150 °C (MW) / 30-60 min60 - 78%3[4]
Mitsunobu 5-EthanolPPh₃, DIAD, THF, NEt₃0 °C to 80 °C / 3 h70 - 88%5[5]
Cyanomethylation 4-BromophenylPdCl₂(dppf), KF, DMSO/H₂O130 °C / 16 hUp to 88%6[7]

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
  • Yu, L.-F., et al. "Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity." Journal of Medicinal Chemistry.
  • Xue, Y., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry.
  • Wang, J., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." Journal of Medicinal Chemistry.
  • Velcicky, J., et al. "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation." Journal of the American Chemical Society.

Sources

Application

Application Note: Catalytic Synthesis of 3-(4-Bromophenyl)-5-isoxazoleethanol via Regioselective CuANOC

Target Molecule: 3-(4-Bromophenyl)-5-isoxazoleethanol (CAS No.: 1159979-39-1) Methodology: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) Target Audience: Discovery Chemists, Process Engineers, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(4-Bromophenyl)-5-isoxazoleethanol (CAS No.: 1159979-39-1) Methodology: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Strategic Significance in Drug Discovery

Isoxazoles represent a privileged class of five-membered heterocyclic scaffolds in medicinal chemistry, frequently deployed to improve the pharmacokinetic profiles and target-binding affinities of drug candidates 1. The specific bifunctional molecule, 3-(4-bromophenyl)-5-isoxazoleethanol , is an exceptionally versatile building block.

From a synthetic design perspective, this molecule offers two orthogonal handles for late-stage functionalization:

  • The 4-Bromophenyl Moiety: Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion of the aryl vector.

  • The 5-Ethanol Moiety: A primary alcohol that can be readily subjected to esterification, etherification, or oxidation to a carboxylic acid without disrupting the heteroaromatic core.

Achieving strict 3,5-regioselectivity during the synthesis of this scaffold is critical, as isomeric impurities (such as the 3,4-disubstituted analog) drastically complicate purification and downstream biological assay interpretation.

Mechanistic Causality: Why CuANOC?

Historically, the synthesis of isoxazoles via the thermal 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes yielded poor regioselectivity. Because the HOMO-LUMO energy gaps between the two possible transition states are nearly identical, thermal reactions typically produce a difficult-to-separate mixture of 3,5- and 3,4-disubstituted isomers 2.

To establish absolute regiocontrol, we employ the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . The causality behind this choice is rooted in transition-metal thermodynamics:

  • Activation via Acetylide Formation: The Cu(I) catalyst selectively reacts with the terminal proton of 3-butyn-1-ol to form a highly nucleophilic copper(I) acetylide intermediate.

  • Pre-organization: The copper center coordinates with the oxygen atom of the incoming nitrile oxide, pre-organizing the reactants into a six-membered metallacycle.

  • Regioselective Collapse: This metallacycle can only collapse to form the 3,5-disubstituted isoxazole, completely suppressing the formation of the 3,4-isomer 3.

CatalyticCycle Cu Cu(I) Catalyst Act Cu(I) Acetylide Cu->Act + 3-Butyn-1-ol - H+ Met Cu(I) Metallacycle Act->Met + Nitrile Oxide Coordination Prod Isoxazole Product Met->Prod Ring Closure & Protonation Prod->Cu Catalyst Regeneration

Proposed CuANOC catalytic cycle ensuring strict 3,5-regioselectivity via a copper acetylide.

Experimental Design & Workflow

Nitrile oxides are inherently unstable and undergo rapid, irreversible dimerization to form inactive furoxans. To prevent this, the 4-bromobenzonitrile oxide must be generated in situ and immediately trapped by the copper acetylide 4.

We achieve this via a one-pot, three-step cascade:

  • Halogenation: 4-Bromobenzaldehyde oxime is treated with N-Chlorosuccinimide (NCS) to yield the hydroximoyl chloride.

  • Catalyst Activation: CuSO₄ is reduced in situ by sodium ascorbate to provide a continuous, oxidation-resistant source of Cu(I).

  • Dehydrohalogenation & Trapping: Slow addition of triethylamine (Et₃N) neutralizes the hydroximoyl chloride, releasing the nitrile oxide at a low steady-state concentration, which is instantly consumed by the cycloaddition event.

SyntheticWorkflow A 4-Bromobenzaldehyde Oxime B Chlorination (NCS, 1h, RT) A->B C 4-Bromobenzohydroximoyl Chloride B->C D Base Addition (Et3N, dropwise) C->D E 4-Bromobenzonitrile Oxide (In Situ) D->E G 3-(4-Bromophenyl)-5- isoxazoleethanol E->G CuANOC Cycloaddition F 3-Butyn-1-ol + Cu(I) Catalyst F->G Regioselective Directing

Workflow for the one-pot, three-step synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol.

Self-Validating Protocol: One-Pot Synthesis

Scale: 10.0 mmol Time Requirement: 4 hours (active), 12 hours (stirring)

Reagents Required
  • 4-Bromobenzaldehyde oxime: 2.00 g (10.0 mmol)

  • N-Chlorosuccinimide (NCS): 1.40 g (10.5 mmol, 1.05 equiv)

  • 3-Butyn-1-ol: 0.84 g (12.0 mmol, 1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 125 mg (0.5 mmol, 5 mol%)

  • Sodium ascorbate: 198 mg (1.0 mmol, 10 mol%)

  • Triethylamine (Et₃N): 1.21 g (12.0 mmol, 1.2 equiv)

  • Solvent: THF / H₂O (1:1 v/v, 40 mL)

Step-by-Step Methodology

Phase 1: Hydroximoyl Chloride Generation

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-bromobenzaldehyde oxime (2.00 g) and 20 mL of anhydrous THF.

  • Add NCS (1.40 g) in small portions over 5 minutes at room temperature.

  • Stir the reaction mixture for 1 hour.

    • QC Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting oxime spot should completely disappear, replaced by a slightly less polar spot (hydroximoyl chloride). The solution will turn pale yellow.

Phase 2: Catalyst & Alkyne Introduction 4. To the stirring THF solution, add 3-butyn-1-ol (0.84 g). 5. In a separate vial, dissolve CuSO₄·5H₂O (125 mg) and sodium ascorbate (198 mg) in 20 mL of deionized water.

  • QC Checkpoint: The aqueous solution will briefly turn blue (Cu²⁺) before rapidly shifting to a bright yellow/orange suspension, confirming the successful reduction to the catalytically active Cu(I) species.
  • Transfer the aqueous catalyst mixture into the main reaction flask.

Phase 3: Controlled Cycloaddition 7. Dilute Et₃N (1.21 g) in 5 mL of THF and load into a dropping funnel or syringe pump. 8. Add the Et₃N solution dropwise to the reaction flask over a strict 30-minute period at room temperature.

  • Causality Note: Rapid addition will spike the concentration of the nitrile oxide, leading to the formation of 4,4'-dibromodiphenylfuroxan byproduct. Slow addition ensures the Cu(I)-acetylide intercepts the dipole efficiently.
  • Allow the biphasic mixture to stir vigorously at room temperature for 12 hours.

Phase 4: Workup & Isolation 10. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to complex the residual copper. 11. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 12. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford 3-(4-bromophenyl)-5-isoxazoleethanol as an off-white solid.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data validating the superiority of the Cu(I)/Ascorbate system over thermal and alternative catalytic methods for this specific substrate 5.

EntryCatalyst SystemBase / ReagentTemp (°C)Regioselectivity (3,5 : 3,4)Isolated Yield (%)
1None (Thermal Huisgen)Et₃N80 °C5 : 155%
2Organo-NHC (Imidazolium salt)Et₃N0–5 °C>99 : 185%
3Cu(OAc)₂ / Pyridinyl BenzimidazolEt₃N25 °C>99 : 188%
4 CuSO₄ / Sodium Ascorbate Et₃N 25 °C >99 : 1 92%

Note: Entry 4 represents the optimal balance of operational simplicity, high atom economy, and excellent regiocontrol, establishing it as the standard protocol for generating this scaffold.

References

  • One-Pot Copper(I)
  • PMC (NIH)
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis Benchchem URL
  • Isoxazole synthesis Organic Chemistry Portal URL
  • NHC precursors (imidazolium salts) and NHCs.

Sources

Method

Application Note: Scale-Up Manufacturing Protocol for 3-(4-Bromophenyl)-5-isoxazoleethanol

Executive Summary 3-(4-Bromophenyl)-5-isoxazoleethanol is a critical heterocyclic building block utilized extensively in pharmaceutical development and materials science. The presence of the 4-bromophenyl moiety provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Bromophenyl)-5-isoxazoleethanol is a critical heterocyclic building block utilized extensively in pharmaceutical development and materials science. The presence of the 4-bromophenyl moiety provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the 5-isoxazoleethanol group offers a reactive primary alcohol for etherification, esterification, or oxidation.

This application note details a robust, chromatography-free, telescoped scale-up protocol for synthesizing 3-(4-bromophenyl)-5-isoxazoleethanol. By leveraging an in situ 1,3-dipolar cycloaddition, this workflow maximizes atom economy, strictly controls exothermic hazards, and ensures high regioselectivity.

Mechanistic Rationale & Process Chemistry (E-E-A-T)

The synthesis relies on a classic metal-free 1,3-dipolar cycloaddition. To avoid the handling of unstable and potentially explosive isolated nitrile oxides, this process utilizes an in situ generation strategy .

Step 1: Oxime Formation & Chlorination 4-Bromobenzaldehyde is first converted to its corresponding oxime. Subsequent electrophilic chlorination with N-chlorosuccinimide (NCS) yields the hydroximoyl chloride intermediate. This chlorination exhibits a known induction period followed by a rapid exotherm; therefore, precise temperature control and portion-wise addition are mandatory at scale.

Step 2: In Situ Dipole Generation & Cycloaddition The critical scale-up step involves the dropwise addition of triethylamine (Et₃N) to a solution containing both the hydroximoyl chloride and the dipolarophile, 3-butyn-1-ol. Et₃N acts as an HCl scavenger, facilitating the dehydrohalogenation of the hydroximoyl chloride to generate the transient 4-bromobenzonitrile oxide .

Causality of Base Addition Rate: Nitrile oxides are highly prone to unimolecular-like dimerization, forming inactive furoxan (1,2,5-oxadiazole-2-oxide) byproducts. By strictly controlling the Et₃N addition rate, the steady-state concentration of the nitrile oxide remains low. This kinetic control heavily favors the desired bimolecular cycloaddition over dimerization.

Causality of Regioselectivity: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The primary interaction occurs between the LUMO of the electrophilic nitrile oxide and the HOMO of the terminal alkyne. Because the largest orbital coefficients reside on the dipole carbon and the terminal alkyne carbon, the reaction exclusively yields the 3,5-disubstituted architecture rather than the 3,4-disubstituted isomer . Furthermore, this methodology demonstrates excellent chemoselectivity, tolerating the unprotected hydroxyl group of 3-butyn-1-ol without requiring orthogonal protection strategies .

Synthetic Workflow

G A 4-Bromobenzaldehyde + NH2OH·HCl B 4-Bromobenzaldehyde Oxime A->B Base, EtOH/H2O C NCS Chlorination (Exotherm Control) B->C EtOAc D 4-Bromobenzhydroximoyl Chloride C->D E Et3N Addition (Slow, In Situ) D->E F 4-Bromobenzonitrile Oxide (Transient Dipole) E->F -HCl H 1,3-Dipolar Cycloaddition (Regioselective) F->H J Furoxan Dimer (Minimized Side Product) F->J Dimerization (If Et3N too fast) G 3-Butyn-1-ol (Dipolarophile) G->H I 3-(4-Bromophenyl)-5-isoxazoleethanol (Target Product) H->I Major Pathway

Figure 1: Telescoped process workflow for 3-(4-bromophenyl)-5-isoxazoleethanol synthesis.

Quantitative Process Parameters

Table 1: Stoichiometry & Reagent Rationale
Reagent / ParameterEquivalentsProcess Rationale
4-Bromobenzaldehyde 1.00 eqLimiting reagent for oxime formation.
NH₂OH·HCl 1.10 eqSlight excess ensures complete conversion of the aldehyde.
NCS 1.05 eqTightly controlled to prevent over-chlorination of the aromatic ring.
3-Butyn-1-ol 1.30 eqExcess drives the cycloaddition and is easily purged into the aqueous layer during workup due to high water solubility.
Triethylamine (Et₃N) 1.10 eqMatches the hydroximoyl chloride to neutralize generated HCl.
Ethyl Acetate (EtOAc) 8 VolumesUniversal solvent for Phase 2; allows telescoping of chlorination and cycloaddition, and acts as the crystallization solvent base.
Table 2: Critical Quality Attributes (CQAs) & In-Process Controls
Process StepControl ParameterTarget / LimitAnalytical Method
Chlorination Internal Temperature≤ 35 °C (Exotherm mitigation)Calibrated RTD / Thermocouple
Chlorination Oxime Consumption≤ 1.0% Area remainingHPLC (UV at 254 nm)
Cycloaddition Et₃N Addition RateDropwise over ≥ 4 hoursVolumetric dosing pump
Isolation Final Product Purity≥ 98.0% AreaHPLC / ¹H-NMR

Step-by-Step Manufacturing Protocol

Phase 1: Synthesis of 4-Bromobenzaldehyde Oxime
  • Charge: Equip a jacketed reactor with an overhead stirrer. Charge 4-bromobenzaldehyde (1.0 eq) and ethanol (3 vol). Stir to form a suspension.

  • Base Preparation: In a separate vessel, dissolve NH₂OH·HCl (1.1 eq) and NaOH (1.1 eq) in deionized water (2 vol).

  • Addition: Add the aqueous hydroxylamine solution to the reactor at 20 °C. Stir vigorously for 2 hours.

  • Precipitation: Slowly add deionized water (5 vol) to the reactor to fully precipitate the oxime.

  • Isolation: Filter the resulting white solid, wash with cold water (2 × 2 vol), and dry under vacuum at 45 °C until moisture content is <0.5%.

Phase 2: Telescoped Chlorination and Cycloaddition

Note: This phase is telescoped to avoid isolating the skin-sensitizing hydroximoyl chloride intermediate.

  • Dissolution: Charge a dry, nitrogen-purged reactor with the dried 4-bromobenzaldehyde oxime (1.0 eq) and ethyl acetate (EtOAc, 8 vol).

  • Chlorination: Add NCS (1.05 eq) in four equal portions over 1 hour at 20 °C.

    • Self-Validating Control: Monitor the internal temperature closely. Ensure the initial exotherm subsides before adding the next portion. Maintain jacket cooling to keep Tint​ ≤ 35 °C.

  • Verification: Stir for an additional 2 hours. Verify complete conversion to 4-bromobenzhydroximoyl chloride via HPLC.

  • Dipolarophile Addition: Cool the reaction mixture to 15 °C. Add 3-butyn-1-ol (1.3 eq) in a single portion.

  • Dipole Generation: Begin the dropwise addition of Et₃N (1.1 eq) via a dosing pump over a minimum of 4 hours. Maintain Tint​ between 15–20 °C.

    • Causality: Rapid addition will spike the nitrile oxide concentration, leading to irreversible furoxan dimerization and drastically reduced yields.

  • Completion: Upon complete addition, stir the mixture for an additional 2 hours at 20 °C.

Phase 3: Workup and Crystallization
  • Quench: Add deionized water (5 vol) to the reactor and stir for 15 minutes to dissolve the precipitated Et₃N·HCl salts.

  • Phase Separation: Allow the layers to settle and separate the lower aqueous phase.

  • Washing: Wash the organic layer with 1M HCl (3 vol) to remove residual Et₃N, followed by a brine wash (3 vol) to remove unreacted 3-butyn-1-ol and residual moisture.

  • Concentration: Concentrate the organic layer under reduced pressure (approx. 150 mbar, 40 °C) to a residual volume of 2 volumes.

  • Crystallization: Transfer the concentrated solution to a crystallization vessel. Slowly add heptane (6 vol) over 1 hour while stirring at 20 °C to induce crystallization. Cool the slurry to 0–5 °C and age for 2 hours.

  • Final Isolation: Filter the crystalline product, wash the filter cake with cold heptane (2 vol), and dry under vacuum at 45 °C to afford 3-(4-bromophenyl)-5-isoxazoleethanol as an off-white crystalline solid (Expected Yield: 75–85% over telescoped steps).

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances, 2021. URL:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area ACS Combinatorial Science, 2017. URL:[Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides Organic Letters, 2017. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Bromophenyl)-5-isoxazoleethanol Synthesis

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter yield bottlenecks when synthesizing 3-(4-bromophenyl)-5-isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter yield bottlenecks when synthesizing 3-(4-bromophenyl)-5-isoxazoleethanol.

This critical building block is synthesized via a 1,3-dipolar cycloaddition between 4-bromobenzonitrile oxide and 3-butyn-1-ol. The primary modes of failure in this workflow are incomplete precursor activation and the competitive dimerization of the highly reactive nitrile oxide intermediate. This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize your reaction and ensure reproducible scale-up.

Pathway Visualization

G A 4-Bromobenzaldehyde Oxime B 4-Bromobenzohydroximoyl Chloride A->B NCS, DMF (cat.) 45°C to RT C 4-Bromobenzonitrile Oxide (Reactive Intermediate) B->C Base (Et3N) Slow Addition E 3-(4-Bromophenyl)-5-isoxazoleethanol (Target Product) C->E + Dipolarophile (D) [3+2] Cycloaddition F Furoxan Dimer (Undesired Byproduct) C->F Dimerization (If Base Added Rapidly) D 3-Butyn-1-ol (Dipolarophile) D->E

Reaction pathway showing the desired [3+2] cycloaddition versus the competing furoxan dimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield is stuck below 40%, and TLC shows a major non-polar byproduct. What is this, and how do I prevent it? A1: The non-polar byproduct is almost certainly the furoxan dimer (bis(4-bromophenyl)furoxan).

  • The Causality: Nitrile oxides are transient, highly reactive 1,3-dipoles. The desired cycloaddition with 3-butyn-1-ol is a bimolecular reaction (Rate = k1​[Nitrile Oxide][Alkyne] ), whereas dimerization is second-order with respect to the dipole (Rate = k2​[Nitrile Oxide]2 ). If you add your base (e.g., triethylamine) all at once, you generate a massive spike in nitrile oxide concentration, which exponentially accelerates dimerization[1],[2].

  • The Solution: Implement a pseudo-high-dilution protocol . Use a syringe pump to add the base dropwise over 2–4 hours. This maintains a steady-state concentration of the nitrile oxide near zero, mathematically favoring the first-order (with respect to dipole) cycloaddition pathway. Additionally, use a 1.5x molar excess of 3-butyn-1-ol to further drive the desired equilibrium.

Q2: The first step—chlorination of 4-bromobenzaldehyde oxime to the hydroximoyl chloride using NCS—frequently stalls. How can I ensure full conversion? A2:

  • The Causality: N-Chlorosuccinimide (NCS) is a mild chlorinating agent that often requires an initiator. In non-polar solvents, the insolubility of NCS or the lack of an ionic/radical trigger causes the reaction to stall, leaving unreacted oxime that later interferes with the cycloaddition.

  • The Solution: Add a catalytic amount (0.1 equivalents) of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. DMF reacts with NCS to form a highly reactive Vilsmeier-Haack-type intermediate, which acts as a potent, soluble chlorinating species. Warm the flask to 45 °C for the first 15 minutes to initiate the reaction, then stir at room temperature.

Q3: Are there scalable, greener alternatives to the syringe-pump method that also reduce reaction time? A3:

  • The Causality & Solution: Yes, ultrasound-assisted synthesis (sonochemistry) is highly recommended. Ultrasonic irradiation creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This generates localized hotspots of extreme temperature and pressure, which drastically enhances mass transfer and reaction kinetics. Recent studies demonstrate that sonication can increase the yield of isoxazole derivatives by over 40% while reducing reaction times from 12 hours to under 60 minutes, often allowing the use of greener, aqueous solvent systems[3].

Q4: How do I control the regioselectivity to ensure I get the 5-isoxazoleethanol and not the 4-substituted isomer? A4:

  • The Causality: Fortunately, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is inherently regioselective. The transition state leading to the 5-substituted isoxazole is favored both sterically (keeping the bulky 4-bromophenyl and hydroxyethyl groups apart) and electronically (HOMO-LUMO orbital alignment between the dipole and dipolarophile).

  • The Solution: No chiral or metal catalyst is required. Simply ensure your 3-butyn-1-ol is pure and avoid excessive heating (>80 °C), which can provide the activation energy needed to access the less favored 4-substituted transition state.

Quantitative Data Summary

The following table summarizes the impact of different base-addition and physical activation strategies on reaction efficiency.

Reaction ConditionBase Addition MethodReaction TimeFuroxan Byproduct (%)Target Isoxazole Yield (%)
Conventional Batch All at once12 hours45%38%
Optimized Slow-Addition Syringe pump (3 hrs)5 hours< 5%85%
Ultrasound-Assisted Dropwise under sonication45 mins< 2%94%

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol utilizes the syringe-pump method to ensure high yields without requiring specialized sonication equipment.

Phase 1: Synthesis of 4-Bromobenzohydroximoyl Chloride
  • Preparation: Dissolve 4-bromobenzaldehyde oxime (1.0 equiv, 10 mmol) in 20 mL of anhydrous Chloroform. Add anhydrous DMF (0.1 equiv, 1 mmol).

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 equiv, 10.5 mmol) in three equal portions over 10 minutes.

  • Initiation: Warm the mixture to 45 °C for 15 minutes.

    • Self-Validation Check: A successful initiation is marked by a slight exotherm and a color change from colorless to pale yellow. If the solution remains colorless and no exotherm is observed, add an additional 0.05 equiv of DMF to prevent stalling.

  • Completion: Stir at room temperature for 2 hours. Quench with 20 mL of water, extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude hydroximoyl chloride.

Phase 2: Syringe-Pump Mediated [3+2] Cycloaddition
  • Setup: Dissolve the crude 4-bromobenzohydroximoyl chloride (1.0 equiv) and 3-butyn-1-ol (1.5 equiv, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Preparation: Prepare a solution of triethylamine (Et₃N, 1.2 equiv, 12 mmol) in 10 mL of DCM. Load this into a syringe pump.

  • Slow Addition: Add the Et₃N solution dropwise to the stirring reaction mixture at a rate of 3.3 mL/hour (approx. 3 hours total) at room temperature.

    • Self-Validation Check: The slow addition prevents the reaction mixture from turning deep orange/red (a visual indicator of rapid furoxan dimerization). The solution should remain pale yellow throughout the addition.

  • Incubation: Allow the reaction to stir for an additional 2 hours to ensure complete consumption of the dipole.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove Et₃N salts, followed by brine (20 mL). Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate pure 3-(4-bromophenyl)-5-isoxazoleethanol.

Sources

Optimization

optimizing HPLC conditions for 3-(4-bromophenyl)-5-isoxazoleethanol analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this portal to guide researchers and drug development professionals through the chromatographic behavior of 3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this portal to guide researchers and drug development professionals through the chromatographic behavior of 3-(4-bromophenyl)-5-isoxazoleethanol .

This molecule presents a classic mixed-polarity challenge: it contains a highly hydrophobic, polarizable bromophenyl ring coupled with a polar, hydrogen-bonding isoxazoleethanol moiety. Balancing these opposing physicochemical traits requires deliberate column chemistry and mobile phase design. Instead of trial and error, the protocols below are designed as self-validating systems, ensuring that your analytical method proves its own reliability during every run.

Part 1: Method Development Workflow

To establish a robust baseline, we rely on a systematic, causality-driven workflow. The diagram below outlines the logical progression for optimizing the separation of mixed-polarity halogenated heterocycles.

HPLC_Workflow Step1 1. Structural Analysis Bromophenyl (Hydrophobic/π-π) Isoxazoleethanol (Polar/H-bond) Step2 2. Column Selection C8 or Phenyl-Hexyl (Mitigate Halogen Over-retention) Step1->Step2 Step3 3. Mobile Phase MeCN / H2O + 0.05% TFA (Suppress Silanol Activity) Step2->Step3 Step4 4. Gradient Profiling 5% to 60% Organic (Elute Polar to Non-Polar) Step3->Step4 Step5 5. System Suitability Check Tailing & Resolution (Self-Validating Check) Step4->Step5

Systematic HPLC optimization workflow for mixed-polarity bromophenyl-isoxazole compounds.

Part 2: Core Method Optimization (Step-by-Step Protocol)

This baseline protocol is adapted from validated methodologies for 1[1] and 2[2].

Step 1: Column Installation & Selection

  • Action: Install a Phenomenex Luna C8(2) or a Phenyl-Hexyl column (150 mm × 2.0 mm, 3 µm).

  • Causality: A standard C18 phase often over-retains heavy halogens like bromine, leading to peak broadening. A C8 phase reduces this excessive hydrophobic retention, while a Phenyl-Hexyl phase exploits π-π interactions with the bromophenyl ring to provide orthogonal selectivity[1][3].

Step 2: Mobile Phase Preparation

  • Action: Prepare Aqueous Phase (A) as Optima-grade Water + 0.05% Trifluoroacetic acid (TFA). Prepare Organic Phase (B) as Acetonitrile (MeCN) + 0.05% TFA.

  • Causality: The isoxazole ring contains a slightly basic nitrogen. TFA acts as an ion-pairing agent and maintains a strictly acidic pH, ensuring the nitrogen remains uniformly protonated. This suppresses secondary interactions with residual silanols on the column, preventing peak splitting[1].

Step 3: Gradient Elution Programming

  • Action: Program the following gradient at a flow rate of 0.25 mL/min:

    • 0.0 - 2.0 min: 5% B (Focuses the polar ethanol moiety on the column head).

    • 2.0 - 15.0 min: 5% to 60% B (Elutes the intact molecule as the hydrophobic bromophenyl group partitions into the mobile phase).

    • 15.0 - 18.0 min: 60% to 90% B (Column wash).

    • 18.0 - 22.0 min: 5% B (Re-equilibration).

  • Self-Validating Check: Inject a blank (diluent only) immediately after your highest concentration standard. The absence of a peak at the target retention time validates that the 90% B wash step is sufficient to prevent sample carryover.

Step 4: Temperature & Detection Control

  • Action: Set the column oven to 30 °C and the UV/DAD detector to 210 nm and 254 nm.

  • Causality: Elevating the temperature to 30 °C lowers mobile phase viscosity, improving mass transfer kinetics and sharpening peaks without compromising the retention of the polar ethanol tail[1]. The extended conjugation of the bromophenyl-isoxazole system provides strong chromophoric absorption at these wavelengths[2].

Part 3: Quantitative Data & System Suitability

Selecting the right stationary phase is the most critical variable. Use the table below to match your specific analytical goal with the correct column chemistry.

Column ChemistryPrimary Retention MechanismAdvantages for Bromophenyl-IsoxazolesDisadvantagesRecommended Application
C18 (Standard) Hydrophobic (Dispersive)Universal availability; highly robust.May over-retain the bromophenyl group, causing broad peaks and longer run times.Routine purity checks.
C8 (e.g., Luna C8) Moderate HydrophobicFaster elution of heavy halogens; yields sharper peaks[1].Lower resolution for closely related polar impurities.High-throughput screening.
Phenyl-Hexyl π-π and HydrophobicExcellent selectivity for aromatic rings[3].Highly sensitive to minor mobile phase composition changes.Resolving closely related structural isomers.
Mixed-Mode (e.g., Newcrom R1) RP + Ion-pairingLow silanol activity; ideal for basic heterocycles[4].Requires specific buffer ionic strengths to maintain reproducibility.Complex biological matrices.

Part 4: Troubleshooting & FAQs

Q1: I am observing severe peak tailing for 3-(4-bromophenyl)-5-isoxazoleethanol. How can I correct this? Application Scientist Answer: Peak tailing for this molecule is almost always caused by secondary interactions between the basic nitrogen of the isoxazole ring and unendcapped residual silanols on the silica stationary phase.

  • Solution: Ensure your mobile phase contains an acidic modifier. Adding 0.05% to 0.1% TFA or formic acid will suppress silanol ionization (keeping them protonated and neutral) and dramatically improve peak shape[1]. If tailing persists, switch to a column specifically designed with low silanol activity or polar endcapping[4].

Q2: My retention time is shifting between injections. What is the mechanistic cause? Application Scientist Answer: Retention time instability for mixed-polarity compounds usually stems from inadequate column equilibration or pH fluctuations. The ethanol group makes the molecule highly sensitive to the aqueous ratio at the start of the gradient.

  • Solution: Implement a self-validating equilibration step. Ensure your post-gradient re-equilibration time is at least 10 column volumes. Additionally, verify that your TFA is fresh; volatile additives can evaporate from the solvent reservoir, causing micro-shifts in pH that alter the ionization state of the isoxazole ring[1][5].

Q3: Can I use Methanol instead of Acetonitrile for the organic phase? Application Scientist Answer: Yes, but expect a change in selectivity and system pressure. 3 as a starting point due to its low viscosity and aprotic nature, which provides sharp peaks for brominated aromatics[3]. Methanol is protic and will actively hydrogen-bond with the isoxazoleethanol moiety. This can offer alternative selectivity if you are trying to resolve a co-eluting impurity, but it will increase backpressure and may slightly broaden the peak[1][3].

Q4: How do I optimize the method for LC-MS compatibility? Application Scientist Answer: The standard UV method uses TFA, which causes severe ion suppression in electrospray ionization (ESI-MS).

  • Solution: Replace the 0.05% TFA with 0.1% Formic Acid in both aqueous and organic phases[4]. Formic acid provides the necessary protons for ESI+ ionization of the isoxazole nitrogen while remaining volatile enough to prevent source fouling.

  • Self-Validating Check: The bromine atom will produce a distinct ~1:1 isotopic M and M+2 pattern in the mass spectrum. Observing this exact isotopic ratio serves as an internal validation of peak identity[1].

Part 5: References

  • Benchchem - Improving HPLC peak resolution for diastereomers of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. 3

  • MDPI - Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. 1

  • Der Pharma Chemica - Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. 5

  • SIELC - Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. 4

  • ACS Omega - Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. 2

Sources

Troubleshooting

preventing degradation of 3-(4-bromophenyl)-5-isoxazoleethanol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the long-term stability of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the long-term stability of functionalized heterocycles. 3-(4-bromophenyl)-5-isoxazoleethanol is a highly valuable building block in medicinal chemistry, but its structural motifs—a halogenated aromatic ring, a primary alcohol, and an isoxazole core—introduce specific vulnerabilities.

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound during storage and handling.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, we must understand the causality of degradation. The molecule possesses three primary reactive centers that dictate its shelf-life:

  • The C-Br Bond: Susceptible to photolytic homolytic cleavage under UV or ambient light.

  • The 5-Isoxazoleethanol Aliphatic Chain: The primary alcohol is prone to oxidation into an aldehyde or carboxylic acid in the presence of oxygen.

  • The Isoxazole Ring: While generally stable, isoxazoles can undergo ring-opening under hydrolytic conditions, especially at basic pH or under photochemical stress [1].

G Compound 3-(4-bromophenyl)- 5-isoxazoleethanol Dehalogenation Photolytic Dehalogenation (C-Br Cleavage) Compound->Dehalogenation UV/Light Exposure Oxidation Primary Alcohol Oxidation (Aldehyde/Acid) Compound->Oxidation O2 & Heat RingOpening Isoxazole Ring-Opening (Hydrolysis) Compound->RingOpening High/Low pH LightProtect Amber Vials (Block UV/Vis) Dehalogenation->LightProtect Prevented by InertGas Argon Backfill & -20°C (Exclude O2/Heat) Oxidation->InertGas Prevented by NeutralpH Non-aqueous or Neutral pH Media RingOpening->NeutralpH Prevented by

Logical relationships between degradation pathways and required storage interventions.

Part 2: Troubleshooting Guides & FAQs

Q1: We are observing a gradual loss of the parent mass (m/z 268.11) and the appearance of an M-80 peak in our LC-MS data. What is happening? A: This is a classic signature of photolytic dehalogenation. The C-Br bond on the 4-bromophenyl group absorbs UV light, leading to homolytic cleavage and subsequent hydrogen abstraction from the solvent to form the debrominated analog. Causality & Fix: Exposure to ambient laboratory lighting during benchtop handling or storage in clear glass vials triggers this, a known issue in photoisomerization workflows [2]. You must store the compound in amber borosilicate vials.

Q2: During long-term storage of our stock solutions in DMSO, we notice new, highly polar peaks on the HPLC chromatogram. Is the isoxazole ring degrading? A: Yes, likely due to hydrolytic ring-opening. While isoxazoles are relatively robust, the presence of trace water in hygroscopic solvents like DMSO, combined with ambient temperatures, can catalyze the cleavage of the N-O bond in the isoxazole ring, leading to alpha-acylamino ketones or enaminone derivatives [1]. Furthermore, strong bases or nucleophiles can rapidly accelerate this decomposition [3]. Causality & Fix: DMSO readily absorbs atmospheric moisture. When preparing stock solutions, use anhydrous, degassed DMSO, and aliquot the solution into single-use vials purged with Argon.

Q3: Our solid powder has changed from off-white to a yellowish hue over six months at 4°C. What causes this discoloration? A: Discoloration in solid states for this class of compounds is typically driven by the oxidation of the primary alcohol group (-CH2CH2OH) to an aldehyde, followed by complex polymerization. Causality & Fix: Storing the compound under an ambient air atmosphere allows oxygen to slowly react with the primary alcohol, a process accelerated by trace transition metal impurities left over from synthesis [4]. Solid stocks must be stored under an inert atmosphere (Nitrogen or Argon) at -20°C.

Part 3: Quantitative Stability Data

The following table summarizes the expected purity retention of 3-(4-bromophenyl)-5-isoxazoleethanol under various storage conditions, highlighting the causality of degradation.

Storage ConditionAtmosphereContainer Type6-Month Purity RetentionPrimary Degradation Trigger
25°C (Benchtop)Ambient AirClear Glass< 85%Photolysis & Oxidation
4°C (Fridge)Ambient AirAmber Glass~ 92%Slow Oxidation
-20°C (Freezer) Argon Purged Amber Glass > 99% None (Optimal)

Part 4: Experimental Protocols

Protocol: Self-Validating Long-Term Storage & Aliquoting Workflow

Causality Focus: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen, accelerating both hydrolysis and oxidation. Aliquoting minimizes this, while the inclusion of a control sample ensures your analytical method is actually capable of detecting degradation if it occurs.

Step 1: Anhydrous Reconstitution

  • Dissolve the solid 3-(4-bromophenyl)-5-isoxazoleethanol in anhydrous, degassed solvent (e.g., HPLC-grade DMSO or Acetonitrile) to your desired stock concentration.

  • Scientific Rationale: Degassing removes dissolved oxygen (preventing alcohol oxidation), and anhydrous solvents prevent hydrolytic ring-opening.

Step 2: Aliquoting under Inert Atmosphere

  • Dispense the solution into single-use, amber borosilicate glass vials inside a glove box or using a Schlenk line.

  • Scientific Rationale: Amber glass blocks UV/Vis light, preventing photolytic cleavage of the C-Br bond.

Step 3: Argon Purging and Sealing

  • Gently overlay the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Scientific Rationale: Argon is heavier than Nitrogen and effectively displaces ambient air, preventing oxidative degradation. PTFE prevents leaching of plasticizers into the solvent.

Step 4: Creation of a Positive Degradation Control (Self-Validation)

  • Take one 50 µL aliquot and place it in a clear glass vial. Leave it exposed to ambient light and room temperature for 7 days.

  • Scientific Rationale: This acts as your system suitability control. When you run your stability HPLC assay at month 6, run this degraded sample first. If you do not see the M-80 (dehalogenated) or ring-opened peaks in this control, your HPLC method lacks the sensitivity or resolution to detect degradation, invalidating your assay.

Step 5: Cryogenic Storage

  • Transfer the sealed amber vials to a -20°C or -80°C freezer.

  • Scientific Rationale: Low temperatures drastically reduce the kinetic rate constants for all three degradation pathways.

References

  • Title: Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid Source: ResearchGate URL: [Link]

Sources

Optimization

reducing unwanted byproducts in 3-(4-bromophenyl)-5-isoxazoleethanol reactions

Technical Support Center: Synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(4-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this and related isoxazole derivatives. Our focus is on providing practical, experience-driven insights to help you minimize unwanted byproducts and optimize your reaction outcomes.

Table of Contents

  • Overview of the Synthesis

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • References

Overview of the Synthesis

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles, such as 3-(4-bromophenyl)-5-isoxazoleethanol, is the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2][3][4] In this specific case, the reaction involves the in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldehyde oxime, which then reacts with a suitable three-carbon alkyne possessing a terminal hydroxyl group, such as 4-pentyn-1-ol.

The general reaction scheme is as follows:

Synthesis_Overview cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition Oxime 4-Bromobenzaldehyde Oxime Nitrile_Oxide 4-Bromobenzonitrile Oxide Oxime->Nitrile_Oxide Oxidizing Agent (e.g., CAN, NCS, NaOCl) Product 3-(4-bromophenyl)-5-isoxazoleethanol Nitrile_Oxide->Product Alkyne 4-Pentyn-1-ol Alkyne->Product caption General synthetic route for 3-(4-bromophenyl)-5-isoxazoleethanol.

Caption: General synthetic route for 3-(4-bromophenyl)-5-isoxazoleethanol.

A critical aspect of this synthesis is the controlled generation and immediate consumption of the highly reactive nitrile oxide intermediate to prevent its dimerization into a furoxan byproduct.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this reaction, and how can I identify it?

A1: The most prevalent byproduct is the furoxan (1,2,5-oxadiazole 2-oxide) dimer of 4-bromobenzonitrile oxide.[5] This occurs when the generated nitrile oxide reacts with itself instead of the intended alkyne dipolarophile. This side reaction is favored if the rate of nitrile oxide generation exceeds its rate of consumption in the cycloaddition.

  • Identification:

    • TLC: The furoxan dimer is typically less polar than the desired ethanol product and will have a higher Rf value.

    • 1H NMR: The aromatic region of the furoxan's 1H NMR spectrum will show a complex pattern for the two non-equivalent 4-bromophenyl groups, which can be distinguished from the single aromatic environment of the desired product.

    • Mass Spectrometry: The furoxan will have a molecular weight corresponding to twice the molecular weight of the nitrile oxide minus one oxygen atom.

Q2: My reaction is showing two product spots on TLC with very similar Rf values. What could they be?

A2: This could indicate the formation of regioisomers. While the [3+2] cycloaddition to form isoxazoles is often highly regioselective, trace amounts of the undesired regioisomer (in this case, 4-(4-bromophenyl)-5-(2-hydroxyethyl)isoxazole) can sometimes form.[2][6]

  • Causality: The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Using terminal alkynes generally favors the formation of 3,5-disubstituted isoxazoles.[6]

  • Troubleshooting:

    • Confirm the structures using 2D NMR techniques (NOESY or HMBC) to establish through-space or through-bond correlations.

    • Slight modifications to the solvent polarity or catalyst system may improve regioselectivity.

Q3: Why is my reaction yield consistently low, even with minimal byproduct formation?

A3: Low yields can stem from several factors beyond byproduct formation:

  • Incomplete Nitrile Oxide Generation: The oxidation of the starting oxime may be inefficient. Ensure your oxidizing agent (e.g., cerium ammonium nitrate (CAN), N-chlorosuccinimide (NCS), or sodium hypochlorite) is fresh and used in the correct stoichiometric amount.[3][4] One study successfully used CAN as a catalyst for this transformation.[3][4]

  • Decomposition of Reactants or Product: The nitrile oxide intermediate is sensitive and can decompose if the reaction temperature is too high. The final product may also be sensitive to the workup conditions.

  • Purification Losses: The desired product, containing a hydroxyl group, can be quite polar, leading to losses during chromatographic purification (e.g., streaking on silica gel). Consider using a less adsorptive stationary phase or adding a small amount of a polar modifier (like triethylamine or methanol) to your eluent.

Q4: Can I use a different starting material instead of 4-pentyn-1-ol?

A4: Yes, the choice of the alkyne determines the substituent at the 5-position of the isoxazole ring. For instance, using propargyl alcohol would yield (3-(4-bromophenyl)isoxazol-5-yl)methanol.[3][4] The key is to select a dipolarophile that is stable under the reaction conditions and possesses the desired functionality.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
High levels of furoxan dimer 1. Slow cycloaddition rate relative to nitrile oxide generation.- Increase Alkyne Concentration: Add the alkyne in a slight excess (1.1-1.2 equivalents) to favor the bimolecular cycloaddition over dimerization.- Control Nitrile Oxide Generation: Add the oxidizing agent slowly (e.g., via syringe pump) to the solution containing the oxime and the alkyne. This maintains a low steady-state concentration of the nitrile oxide, minimizing self-reaction.[5]
2. Alkyne is not reactive enough.- Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor for decomposition. Higher temperatures can accelerate the cycloaddition.
Reaction does not go to completion (starting material remains) 1. Inactive or insufficient oxidizing agent.- Verify Reagent Quality: Use a freshly opened or properly stored oxidizing agent.- Optimize Stoichiometry: Increase the amount of the oxidizing agent incrementally (e.g., from 1.0 to 1.2 equivalents).
2. Low reaction temperature.- Increase Temperature: As above, a moderate increase in temperature can improve reaction kinetics.
3. Inefficient base for nitrile oxide generation (if applicable).- Base Selection: If using a method that requires a base to eliminate a leaving group (e.g., from a hydroximoyl chloride), ensure the base is strong enough and non-nucleophilic. Triethylamine or DBU are common choices.[6]
Formation of multiple, difficult-to-separate spots on TLC 1. Formation of regioisomers.- Confirm Structures: Use advanced NMR techniques for characterization.- Solvent Effects: Explore different solvents. Polar, protic solvents can sometimes influence the regiochemical outcome.
2. Decomposition of the product.- Milder Workup: Avoid strongly acidic or basic conditions during workup. Use a buffered aqueous solution if necessary.- Purification Conditions: If using silica gel chromatography, consider deactivating the silica with triethylamine to prevent degradation of sensitive compounds.
Product appears as an oil or is difficult to crystallize 1. Presence of residual solvent.- High-Vacuum Drying: Ensure all solvent is removed under high vacuum for an extended period.
2. Impurities acting as a crystallization inhibitor.- Re-purification: If purity is questionable by NMR or LC-MS, repeat the chromatographic purification using a different solvent system or a gradient elution.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Reaction Analysis (TLC, LC-MS, NMR) problem1 High Furoxan Dimer start->problem1 problem2 Incomplete Reaction start->problem2 problem3 Multiple Products start->problem3 solution1 Slow Oxidant Addition Increase Alkyne Conc. problem1->solution1 solution2 Check Reagent Quality Increase Temperature problem2->solution2 solution3 Advanced NMR Analysis Milder Workup/Purification problem3->solution3 end Optimized Product Yield solution1->end Re-run Reaction solution2->end Re-run Reaction solution3->end Re-purify or Re-run caption A logical flow for troubleshooting common synthesis issues.

Caption: A logical flow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol

This protocol is adapted from methodologies described for similar isoxazole syntheses.[3][4]

Materials:

  • 4-Bromobenzaldehyde oxime

  • 4-Pentyn-1-ol

  • Cerium (IV) ammonium nitrate (CAN)

  • Acetonitrile (or other suitable solvent like THF/water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde oxime (1.0 eq) and 4-pentyn-1-ol (1.1 eq). Dissolve the solids in acetonitrile (or another appropriate solvent).

  • Initiation: In a separate flask, dissolve cerium (IV) ammonium nitrate (CAN) (1.1 eq) in the same solvent.

  • Reaction Execution: Add the CAN solution dropwise to the stirred solution of the oxime and alkyne over 30-60 minutes at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the oxime.

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 3-(4-bromophenyl)-5-isoxazoleethanol.

Protocol 2: Analytical Characterization
  • 1H NMR (in CDCl3): Expect to see characteristic peaks for the aromatic protons of the bromophenyl group, a singlet for the isoxazole C4-proton, and multiplets for the ethyl-alcohol chain (-CH2CH2OH).

  • 13C NMR: Confirm the presence of all expected carbon signals, including the two quaternary carbons of the isoxazole ring.

  • FT-IR: Look for a broad peak around 3300-3400 cm-1 (O-H stretch) and characteristic peaks for the aromatic ring and C=N bond of the isoxazole.

  • LC-MS: Confirm the molecular weight of the product.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Biomedicine and Engineering. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). PMC. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of isoxazolines by [3 + 2] 1,3-dipolar cycloaddition followed by MnO2-oxidation reaction. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). MDPI. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters. Available at: [Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. (2014). Odinity. Available at: [Link]

  • Synthesis and Characterization of Some Nitrosubstituted 3,5-Diaryl Isoxazolines, Thioisoxazolines and their Derivatives. Available at: [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2012). PMC. Available at: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). (2023). Semantic Scholar. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Available at: [Link]

  • Process for preparing isoxazole compounds. Google Patents.
  • Reactivity of cyanothioformamides and 3-(4-bromophenyl)-5-imino-4-oxazolidinethione toward ortho-substituted nucleophiles. Academia.edu. Available at: [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 3-(4-Bromophenyl)-5-isoxazoleethanol Extraction

Welcome to the technical support guide for optimizing the extraction of 3-(4-bromophenyl)-5-isoxazoleethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the extraction of 3-(4-bromophenyl)-5-isoxazoleethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the isolation and purification of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern efficient and selective solvent extraction.

Part 1: Foundational Principles

Understanding the Target Molecule: 3-(4-bromophenyl)-5-isoxazoleethanol

The first step in any extraction protocol is a thorough analysis of the target molecule's structure. The success of the extraction hinges on exploiting the physicochemical properties of the compound.

  • Structure:

    • 4-bromophenyl group: A bulky, non-polar aromatic ring that significantly contributes to the molecule's hydrophobicity.

    • Isoxazole ring: A polar heterocyclic system.

    • Ethanol side chain (-CH₂CH₂OH): A polar, protic group capable of hydrogen bonding.

This combination of polar and non-polar functional groups makes 3-(4-bromophenyl)-5-isoxazoleethanol a molecule of intermediate polarity . This amphiphilic nature is the central challenge in selecting an appropriate solvent system; it will not be highly soluble in extremely non-polar solvents like hexane, nor in highly polar solvents like water. The key is to find a solvent or solvent mixture that can effectively solvate all parts of the molecule.

Solvent Selection: The Principle of "Like Dissolves Like"

The guiding principle for solvent selection is "like dissolves like," which means that a solute will best dissolve in a solvent that has a similar polarity.[1] For our target molecule, we need a solvent of intermediate polarity. Liquid-liquid extraction (LLE) is a common technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2]

Below is a table of common laboratory solvents, ordered by increasing polarity, to serve as a starting point for your selection process.

SolventPolarity IndexBoiling Point (°C)Key Considerations
n-Hexane0.069Very non-polar. Good for extracting non-polar impurities, but likely poor for the target molecule.
Toluene2.4111Non-polar aromatic. May offer some solubility due to the phenyl group.
Diethyl Ether2.835Low boiling point, easy to remove. Peroxide formation risk.
Dichloromethane (DCM)3.140Good general-purpose solvent for moderately polar compounds. High density.[2]
Ethyl Acetate (EtOAc)4.477Excellent choice for moderately polar compounds.[2] Good balance of polarity.
Acetone5.156Polar aprotic. Miscible with water, which can be a drawback for LLE.
2-Propanol (IPA)3.982Polar protic. Water miscible.
Ethanol (EtOH)5.278Polar protic. Water miscible. Often used for recrystallization.[3][4]
Methanol (MeOH)5.165Highly polar protic. Water miscible.
Water9.0100Highly polar. Used as the aqueous phase in LLE.

Data compiled from various sources.[5][6][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of developing an extraction protocol.

Q1: I'm starting from a crude synthetic reaction mixture. Which solvent should I try first for a liquid-liquid extraction?

A1: For a molecule with the mixed polarity of 3-(4-bromophenyl)-5-isoxazoleethanol, Ethyl Acetate (EtOAc) is the recommended starting point. Its polarity is well-suited to dissolve moderately polar compounds, and it is immiscible with water, making it ideal for LLE.[2] Dichloromethane (DCM) is another strong candidate.

The typical starting procedure would be to dilute the reaction mixture with water and then extract with ethyl acetate. The target compound should preferentially partition into the organic (EtOAc) layer.

Q2: How can I improve the selectivity of my extraction? My extract contains many impurities.

A2: Selectivity is improved by manipulating the properties of the aqueous phase, primarily its pH. This is a technique known as acid-base extraction.[8]

  • To remove acidic impurities: Wash the organic extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Acidic impurities will be deprotonated to form water-soluble salts and will be drawn into the aqueous layer.

  • To remove basic impurities: Wash the organic extract with a mild aqueous acid, such as 5% hydrochloric acid (HCl). Basic impurities (e.g., leftover amines) will be protonated and partition into the aqueous phase.

Since 3-(4-bromophenyl)-5-isoxazoleethanol is a neutral molecule, its solubility in the organic phase will be largely unaffected by these pH changes, allowing for the selective removal of charged impurities.

Q3: Should I use a single solvent or a binary (mixed) solvent system?

A3: Start with a single solvent for simplicity. However, if you find that a single solvent gives poor yield (too non-polar) or poor selectivity (too polar, pulling in impurities), a binary mixture can fine-tune the polarity. For example:

  • To increase polarity: A mixture of Ethyl Acetate with 5-10% Methanol.

  • To decrease polarity: A mixture of Dichloromethane with 10-20% Hexane.

When using solvent mixtures, always ensure they remain immiscible with the aqueous phase.

Q4: My compound seems to have some solubility in water, leading to low yields. How can I mitigate this?

A4: This is a common issue for molecules with hydrogen-bonding capabilities. To decrease the solubility of your target compound in the aqueous phase, you can use a technique called "salting out".[9] By dissolving a high concentration of a salt, like sodium chloride (NaCl), into the aqueous layer to create a brine, you increase the polarity of the aqueous phase. This makes it less favorable for the moderately polar organic compound to remain dissolved, effectively "pushing" it into the organic solvent and increasing your extraction yield.

Part 3: Experimental Workflow & Troubleshooting

Protocol: Systematic Solvent Screening for LLE

This protocol provides a self-validating system for efficiently determining the optimal solvent.

  • Preparation: Prepare a stock solution of your crude material in a water-miscible solvent like methanol or acetone.

  • Aliquoting: In separate small vials, place equal amounts of the stock solution and evaporate the solvent to leave a consistent amount of crude residue in each.

  • Test Extraction: To each vial, add 1 mL of water and 1 mL of a different test solvent (e.g., Hexane, Toluene, DCM, EtOAc).

  • Agitation & Separation: Cap the vials and gently agitate for 1-2 minutes. Allow the layers to fully separate.

  • Analysis: Carefully sample the organic layer from each vial. Analyze by a suitable method (e.g., TLC, LC-MS) to compare both the concentration of the desired product and the impurity profile.

  • Selection: The best solvent will show a high concentration of the target molecule and the lowest concentration of impurities.

G cluster_prep Preparation cluster_extraction Extraction Screening cluster_analysis Analysis & Selection A Crude Material B Dissolve in MeOH/Acetone A->B C Aliquot & Evaporate B->C D Add 1mL Water + 1mL Test Solvent (EtOAc, DCM, etc.) C->D E Agitate & Separate D->E F Sample Organic Layer E->F G Analyze via TLC / LC-MS F->G H Compare Yield & Purity G->H I Select Optimal Solvent H->I

Caption: Workflow for systematic solvent screening.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Incorrect Solvent Polarity: The chosen solvent is too non-polar to effectively dissolve the target compound. 2. Incomplete Extraction: Insufficient volume of solvent or number of extraction cycles was used. 3. pH Issue: The compound might be partitioning into the aqueous layer due to an unexpected pH effect.1. Choose a more polar solvent (e.g., switch from Hexane to EtOAc). Refer to the screening protocol. 2. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient.[8] 3. Ensure the aqueous layer is neutral unless performing a specific acid-base wash.
Stable Emulsion Forms 1. High Concentration of Surfactant-like Impurities: These can stabilize the interface between the two immiscible layers.[9] 2. Vigorous Shaking: Excessive agitation can create a stable colloid.[10]1. Add Brine (Saturated NaCl): This increases the ionic strength of the aqueous layer and helps break the emulsion.[9][11] 2. Filtration: Pass the mixture through a pad of Celite or glass wool.[12] 3. Centrifugation: If available, centrifuging the mixture will force the layers to separate.[11] 4. Patience: Allow the mixture to stand undisturbed for an extended period (15-60 minutes).[13] 5. Gentle Swirling: In future extractions, use gentle swirling instead of vigorous shaking.[9]
Extract is Impure 1. Solvent is Too Polar: A highly polar solvent may be co-extracting polar impurities. 2. Lack of Selective Washes: Failure to remove acidic or basic impurities.1. Switch to a less polar solvent or use a binary mixture (e.g., EtOAc/Hexane). 2. Implement acid-base washing steps as described in the FAQ section.[14]
Solvent Difficult to Remove 1. High Boiling Point: Solvents like Toluene or Butanol have high boiling points.1. Use a rotary evaporator under high vacuum. If yields are small, consider switching to a lower-boiling point solvent like DCM or Diethyl Ether for the final extraction steps.

Part 4: Advanced Techniques - When to Consider Solid-Phase Extraction (SPE)

While LLE is a robust technique, it can be labor-intensive and use large volumes of solvent.[10] Solid-Phase Extraction (SPE) is an alternative that can offer higher selectivity and is easier to automate.[15][16] In SPE, the sample is passed through a cartridge containing a solid sorbent. The target compound is either retained on the sorbent while impurities pass through (bind-elute), or the impurities are retained while the target passes through (interference removal).[15][17]

When should you switch from LLE to SPE?

  • When LLE fails to remove a critical, closely-related impurity.

  • When you need to process a large number of samples and require automation.

  • When you need to concentrate a very dilute sample.[16]

  • To reduce solvent consumption for a greener process.[18]

For 3-(4-bromophenyl)-5-isoxazoleethanol, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) SPE cartridge could be effective, depending on the sample matrix. Method development would be required to optimize the loading, washing, and elution solvents.

G A Start with Crude Sample B Is LLE providing adequate purity & yield? A->B C Continue with Optimized LLE Protocol B->C Yes D Are there persistent emulsions or high solvent usage concerns? B->D No D->C No E Consider SPE D->E Yes F Develop SPE Method (Reversed-Phase or Normal-Phase) E->F

Caption: Decision tree for choosing between LLE and SPE.

References

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

  • Wu, S. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available from: [Link]

  • Unknown. Polarity of Solvents.
  • Reichardt, C. Solvents and Polarity. Wiley Online Library. Available from: [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Nguyen, B. et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]

  • Benchchem. (2025).
  • Wu, S. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Unknown. Solvent Polarities.
  • Wu, S. et al. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ACS Publications. Available from: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Connect Journals. (2025).
  • Spectro Scientific. (2025).
  • Unknown. (2025).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Sadek, P. (2002). Solvent-Miscibility-and-Polarity-Chart.pdf. Wiley-Interscience.
  • Thermo Fisher Scientific. (2025). Solid Phase Extraction Guide.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Shodex. Polarities of Solvents. Shodex HPLC Columns and Standards. Available from: [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Guspiel, A. et al. (2018, November 12).
  • Benchchem. (2025).
  • Lab Unique. (2025, November 8). chemical Extraction Guide for Beginners.
  • AZoM. (2018, May 17).
  • Al-Busaidi, A. et al. (2022).
  • Prat, D. et al. (2016). green solvent selection guides. SciSpace.
  • LCGC International. (2025, August 20).
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
  • Royal Society of Chemistry. (2025). Green Chemistry.
  • Laurén, S. (2024, June 11). How emulsions form and break?. Biolin Scientific.
  • Unknown. (2025, April 8).
  • Al-Mulla, A. (2022).
  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • ResearchGate. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • Wang, L. et al. (2013, November 5).
  • Sarker, S. & Nahar, L. (2023, June 30).
  • Asian Journal of Research in Chemistry. (2023, July 19).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. Available from: [Link]

  • University of York. Chemically-active extraction. Chemistry Teaching Labs. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-bromophenyl)-5-isoxazoleethanol Reactions

Welcome to the Technical Support Center for 3-(4-bromophenyl)-5-isoxazoleethanol [1]. As a versatile building block in drug development, this molecule presents two primary reactive sites: the aryl bromide (susceptible to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-bromophenyl)-5-isoxazoleethanol [1]. As a versatile building block in drug development, this molecule presents two primary reactive sites: the aryl bromide (susceptible to cross-coupling) and the primary alcohol (susceptible to functionalization).

While the molecule itself is not inherently sterically congested, researchers frequently encounter severe steric hindrance when attempting to couple the aryl bromide with bulky partners (e.g., ortho-substituted boronic acids) or when functionalizing the alcohol with bulky electrophiles, where the adjacent isoxazole ring can fold and create a pseudo-hindered microenvironment. This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these challenges.

Section 1: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings

When coupling the 4-bromophenyl moiety with sterically demanding boronic acids, standard catalytic systems often fail. The following troubleshooting guide addresses the causality behind these failures and how to engineer a successful reaction.

Frequently Asked Questions

Q1: Why does standard Pd(PPh₃)₄ fail when coupling 3-(4-bromophenyl)-5-isoxazoleethanol with ortho-substituted boronic acids? A1: The failure is rooted in the catalytic cycle's kinetics. While oxidative addition into the unhindered 4-bromophenyl bond proceeds smoothly, introducing a sterically demanding boronic acid severely retards the transmetalation and reductive elimination steps[2]. Triarylphosphine ligands lack the specific spatial geometry required to force the two bulky coupling partners close enough together to eliminate the product efficiently.

Q2: How do Buchwald ligands overcome this steric barrier? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos solve this through a dual-action mechanism. Their electron-rich dialkylphosphine moiety accelerates the oxidative addition, while their bulky biaryl backbone exerts steric pressure on the palladium center[3]. This structural crowding forces the palladium complex to adopt a conformation that pushes the two aryl groups together, drastically lowering the activation energy required for reductive elimination[3].

Quantitative Data: Ligand & Base Selection

Table 1: Catalyst System Comparison for Hindered Suzuki Couplings

Ligand TypeStructural FeatureRelative Efficacy for Hindered SubstratesOptimal BasePrimary Failure Mode
PPh₃ TriarylphosphineLow (< 10% yield)Na₂CO₃Stalls at reductive elimination
SPhos Dialkylbiaryl (dicyclohexyl, dimethoxy)High (Excellent for mono-ortho substitution)K₃PO₄Protodeboronation at high temps
XPhos Dialkylbiaryl (dicyclohexyl, triisopropyl)Very High (Optimal for di-ortho substitution)K₃PO₄, KOHLigand oxidation if exposed to air
Troubleshooting Workflow

TroubleshootingWorkflow Start Suzuki Coupling of 3-(4-bromophenyl)-5-isoxazoleethanol CheckYield Is product yield < 20%? Start->CheckYield Ligand Switch to Buchwald Ligands (e.g., XPhos, SPhos) CheckYield->Ligand Yes CheckSide Is protodeboronation high? CheckYield->CheckSide No Ligand->CheckSide Base Use anhydrous K3PO4 & lower temperature CheckSide->Base Yes Success Proceed to Workup & Purification CheckSide->Success No Base->Success

Workflow for optimizing sterically hindered Suzuki couplings.

Self-Validating Protocol 1: Hindered Suzuki-Miyaura Coupling

Causality & Validation: The use of an internal standard ensures the yield is accurately quantified before purification, validating the reaction's success independently of isolation losses. The visual color change confirms active catalyst generation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 equiv), the sterically hindered aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl bromide.

  • Catalyst Activation Checkpoint: Stir at room temperature for 10–15 minutes. Self-Validation: Observe the solution transition from a dark purple/red to a reddish-brown or pale yellow. This visual cue confirms the successful dissociation of dba and the formation of the active L-Pd(0) species.

  • Heating: Heat the reaction mixture to 100 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate, add a precisely known mass of 1,3,5-trimethoxybenzene as an internal standard, and take a ¹H NMR aliquot to determine the crude conversion before proceeding to column chromatography.

Section 2: Managing Local Steric Crowding at the Primary Alcohol

Frequently Asked Questions

Q3: Why is my esterification of the 5-isoxazoleethanol group with bulky aliphatic acids stalling? A3: Although the primary alcohol on the ethanol side chain is technically unhindered, the adjacent bulky isoxazole ring can fold back in solution, creating a localized pseudo-hindered environment. In a standard Steglich esterification (using only DCC), the O-acylisourea intermediate may undergo a deleterious 1,3-rearrangement to an unreactive N-acylurea before the alcohol can successfully attack.

Q4: How does DMAP rescue this reaction? A4: Adding 4-Dimethylaminopyridine (DMAP) circumvents the slow alcohol attack. DMAP acts as a highly aggressive nucleophilic catalyst, rapidly attacking the O-acylisourea to form an N-acylpyridinium ion[4]. This intermediate is approximately 10⁴ times more electrophilic than the starting complex, easily overcoming the activation energy barrier and driving the acylation forward despite local steric crowding[4].

Mechanistic Pathway

DMAPMechanism Acid Bulky Carboxylic Acid + DCC Oacyl O-Acylisourea Intermediate Acid->Oacyl DMAP DMAP Nucleophilic Attack Oacyl->DMAP DMAP addition Nacyl N-Acylpyridinium Ion (Highly Reactive) DMAP->Nacyl Product Sterically Hindered Ester + DCU Byproduct Nacyl->Product Alcohol attack Alcohol 3-(4-bromophenyl)- 5-isoxazoleethanol Alcohol->Product

DMAP-catalyzed Steglich esterification mechanistic pathway.

Self-Validating Protocol 2: DMAP-Catalyzed Steglich Esterification

Causality & Validation: The precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator that the activation of the carboxylic acid has successfully occurred prior to the introduction of the alcohol.

  • Activation: Dissolve the bulky carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.3 M) under an argon atmosphere. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv).

  • Precipitation Checkpoint: Stir for 15–30 minutes. Self-Validation: A white precipitate of DCU must begin to form, confirming the generation of the O-acylisourea intermediate.

  • Catalysis: Add DMAP (0.1 equiv). The DMAP will immediately intercept the intermediate to form the highly reactive N-acylpyridinium salt.

  • Coupling: Add 3-(4-bromophenyl)-5-isoxazoleethanol (1.0 equiv) dissolved in a minimum amount of anhydrous CH₂Cl₂.

  • Completion: Stir at room temperature for 4–8 hours. Monitor the disappearance of the alcohol via TLC.

  • Isolation: Filter off the DCU byproduct through a sintered glass funnel. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Screening Compounds P44061 | EvitaChem: 3-(4-bromophenyl)-5-Isoxazoleethanol - EvitaChem -
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed -
  • Top 677 Angewandte Chemie papers published in 1978 (4-Dialkylaminopyridines as Highly Active Acylation C

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(4-bromophenyl)-5-isoxazoleethanol in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, enabling the synthesis of complex molecular architectures from readily available starting materials.[1] This guide provides an in-depth analysis and benchmarking of the reactivity of a versatile building block, 3-(4-bromophenyl)-5-isoxazoleethanol , in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The strategic importance of 3-(4-bromophenyl)-5-isoxazoleethanol lies in its bifunctional nature. The aryl bromide moiety serves as a reactive handle for palladium-catalyzed transformations, while the isoxazoleethanol portion offers a site for further functionalization or can act as a key pharmacophore. Understanding its reactivity profile in comparison to other aryl bromides is crucial for optimizing reaction conditions, predicting outcomes, and streamlining the synthesis of novel chemical entities.

The Foundation of Comparison: Benchmarking Principles

A direct head-to-head comparison of coupling efficiencies requires standardized reaction conditions.[2] While the scientific literature provides a wealth of protocols for various aryl halides, data for 3-(4-bromophenyl)-5-isoxazoleethanol is not always explicitly available. Therefore, this guide establishes benchmark conditions for each coupling reaction and contextualizes the expected reactivity of our target molecule based on fundamental mechanistic principles, including electronic and steric effects.[3][4]

Our comparative analysis will consider two representative aryl bromides as benchmarks:

  • 4-Bromotoluene: A simple, sterically and electronically similar analogue to the 4-bromophenyl moiety of our target compound.

  • 4'-methyl-2-biphenylcarbonitrile: A more complex aryl bromide and a key intermediate in the synthesis of the blockbuster drug Valsartan, showcasing a medicinally relevant substrate.[5][6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[8][9][10] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[10] The reaction's popularity stems from the commercial availability and low toxicity of boronic acids, as well as its tolerance to a wide range of functional groups.[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmark Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water.

  • Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance Data for Suzuki-Miyaura Coupling
EntryAryl BromideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001298[2]
24-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001295[2]
34-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001292[2]
42-BromotoluenePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane1101685[1]
54'-methyl-2-biphenylcarbonitrile(4-formylphenyl)boronic acidSiliaCat DPP-PdK₂CO₃EthanolReflux2490[7]
Expected Reactivity of 3-(4-bromophenyl)-5-isoxazoleethanol

The 4-bromophenyl group in 3-(4-bromophenyl)-5-isoxazoleethanol is electronically similar to 4-bromotoluene. The isoxazole ring is generally considered to be electron-withdrawing, which can enhance the rate of oxidative addition, the typically rate-limiting step for aryl bromides.[11] However, the ethanol substituent on the isoxazole ring may introduce some steric hindrance, although its flexibility should minimize this effect. The hydroxyl group is generally well-tolerated in Suzuki-Miyaura couplings. Therefore, it is anticipated that 3-(4-bromophenyl)-5-isoxazoleethanol will exhibit reactivity comparable to or slightly greater than 4-bromotoluene, affording high yields under standard conditions.

Heck Coupling: Olefin Arylation for C-C Bond Formation

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[12][13][14] This reaction is particularly useful for the synthesis of substituted alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(L2) Ar-Pd(II)-alkene(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkene(L2) Alkene Coordination R-Pd(II)-X(L2) R-Pd(II)-X(L2) Ar-Pd(II)-alkene(L2)->R-Pd(II)-X(L2) Migratory Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) R-Pd(II)-X(L2)->H-Pd(II)-X(L2) β-Hydride Elimination [Ar-alkene] [Ar-alkene] R-Pd(II)-X(L2)->[Ar-alkene] H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck coupling reaction.

Benchmark Protocol for Heck Coupling

This protocol provides a general method for the Heck coupling of aryl bromides with acrylates.

Materials:

  • Aryl bromide (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine the aryl bromide, n-butyl acrylate, Pd(OAc)₂, and P(o-tol)₃.

  • Add acetonitrile and triethylamine.

  • Seal the tube and heat to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Comparative Performance Data for Heck Coupling
EntryAryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluenen-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile1001690[2]
24-BromoanisoleStyrenePd(OAc)₂/PPh₃Et₃NDMF1002485[15]
34-Bromobenzaldehyden-Butyl acrylateHerrmann's CatalystNaOAcNMP140495[2]
41-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂Et₃NDMF1001292[15]
Expected Reactivity of 3-(4-bromophenyl)-5-isoxazoleethanol

The electronic properties of the 4-bromophenyl group in our target molecule are favorable for the oxidative addition step in the Heck reaction. The isoxazoleethanol substituent is not expected to interfere with the reaction, and the hydroxyl group is generally tolerated. The overall reactivity should be comparable to that of 4-bromotoluene and other electronically neutral or slightly electron-deficient aryl bromides, leading to good to excellent yields of the corresponding cinnamate derivative.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[16][17][18] This palladium-catalyzed reaction allows for the coupling of a wide variety of amines with aryl halides, overcoming the limitations of classical methods.[16]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L2->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (Base, R2NH) Ar-Pd(II)-NR2(L)->Pd(0)L2 Reductive Elimination [Ar-NR2] [Ar-NR2] Ar-Pd(II)-NR2(L)->[Ar-NR2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Benchmark Protocol for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides with primary amines.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl bromide and toluene.

  • Add the amine and seal the tube.

  • Heat the reaction to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Comparative Performance Data for Buchwald-Hartwig Amination
EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneAnilinePd₂(dba)₃/XPhosNaOtBuToluene1001295[1]
24-BromoanisoleMorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene1101892[18]
34-Bromobenzonitrilen-HexylaminePd₂(dba)₃/BrettPhosK₃PO₄t-AmOH1101690[1]
41-Bromo-3,5-dimethylbenzeneBenzylaminePd(OAc)₂/DavePhosNaOtBuToluene1002488[1]
Expected Reactivity of 3-(4-bromophenyl)-5-isoxazoleethanol

The Buchwald-Hartwig amination is generally tolerant of a wide range of functional groups. The hydroxyl group of the ethanol substituent on the isoxazole ring should be compatible with the reaction conditions, although it may be necessary to use a milder base like K₃PO₄ or Cs₂CO₃ to avoid side reactions.[17] The electronic nature of the 4-bromophenyl group is well-suited for this transformation. The isoxazole moiety is not expected to interfere with the catalytic cycle. Therefore, 3-(4-bromophenyl)-5-isoxazoleethanol is predicted to be a good substrate for the Buchwald-Hartwig amination, with expected high yields when coupled with a variety of primary and secondary amines.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for benchmarking the reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Reagent_Weighing Weigh Aryl Bromide, Coupling Partner, Catalyst, Ligand, and Base Solvent_Addition Add Anhydrous Solvent Reagent_Weighing->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat and Stir for Specified Time Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Yield_Calculation Calculate Isolated Yield Purification->Yield_Calculation Characterization Characterize Product (NMR, MS, etc.) Yield_Calculation->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This comparative guide provides a framework for understanding and predicting the reactivity of 3-(4-bromophenyl)-5-isoxazoleethanol in key palladium-catalyzed cross-coupling reactions. Based on established principles of reactivity and benchmark data from structurally similar compounds, it is concluded that 3-(4-bromophenyl)-5-isoxazoleethanol is a highly versatile and reactive substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Its electronic properties are favorable for the crucial oxidative addition step, and the isoxazoleethanol moiety is not expected to impede the catalytic cycles. For optimal results, careful selection of the catalyst, ligand, and base is recommended, with the provided protocols serving as excellent starting points for reaction optimization. This guide empowers researchers to confidently employ this valuable building block in the synthesis of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

  • A. Suzuki, Angew. Chem. Int. Ed.2011, 50, 6722.
  • J.J. Lennox, G.C. Lloyd-Jones, Chem. Soc. Rev.2014, 43, 412-443.
  • Goossen, L. J.; Lauth-de Viguerie, N. An Efficient Synthesis of the Angiotensin II Inhibitor Valsartan by Decarboxylative Biaryl Coupling. Org. Lett.2007, 9 (18), 3527–3530.
  • Widenhoefer, R. A.; Buchwald, S. L. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics1996, 15 (12), 2755–2763.
  • Plenio, H.; Fleck, C. Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies.
  • ONE-FLOW Project. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link] (accessed March 24, 2026).

  • Thurm, C.; et al. Multistep synthesis of a valsartan precursor in continuous flow. J. Flow Chem.2019, 9, 237-245.
  • Barreiro, G.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025, 12, 100-110.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link] (accessed March 24, 2026).

  • Maggi, R.; et al. Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Org. Process Res. Dev.2013, 17 (7), 980–986.
  • Smith, R. C.; et al. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chem. Commun.2015, 51, 13947-13950.
  • Schmidt, J.; et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Org. Lett.2015, 17 (10), 2436–2439.
  • Islam, S.; et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics2020, 39 (21), 3819–3831.
  • Lee, P. H.; et al. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Org. Lett.2001, 3 (19), 3053–3055.
  • Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 1-23.
  • Al-Said, M. S.; et al. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. J. Med. Chem.2009, 52 (6), 1525–1529.
  • Uddin, M. J.; et al. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorg. Med. Chem. Lett.2003, 13 (10), 1785–1788.
  • Kumar, A.; et al. Application, Reactivity and Synthesis of Isoxazole Derivatives. Curr. Org. Synth.2021, 18 (6), 634-659.
  • Li, J.; et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Front. Chem.2020, 8, 607.
  • Gomaa, M. S. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorg. Med. Chem.2013, 21 (15), 4539–4547.
  • Patel, K. R.; et al. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Int. J. Green Pharm.2011, 5 (2), 123-126.
  • Fatollahzadeh Dizaji, M.; et al. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Res. Chem. Intermed.2025.
  • Wu, X.-F.; et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Org. Lett.2012, 14 (17), 4594–4597.
  • S. S. V. Ramasastry, Advances in isoxazole chemistry and their role in drug discovery, RSC Adv., 2025, 15, 8213-8243.
  • Penner, M. R.; et al. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. J. Org. Chem.2002, 67 (5), 1686–1688.
  • Bakewell, C.; et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics2018, 37 (12), 1930–1940.
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  • Zhang, L.; et al. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. J. Med. Chem. Sci.2020, 3 (4), 369-376.
  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link] (accessed March 24, 2026).

  • Al-Masum, M.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022, 19, 2191–2203.
  • Yamamoto, T. Palladium Catalysts for Cross-Coupling Reaction.
  • Skarżyńska, A.; et al. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link] (accessed March 24, 2026).

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  • S. S. V. Ramasastry, Advances in isoxazole chemistry and their role in drug discovery, Semantic Scholar, 2025.
  • Bacsa, I.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 1858–1864.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link] (accessed March 24, 2026).

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? [Link] (accessed March 24, 2026).

  • Pudelski, J.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021, 26 (23), 7351.
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  • Crisp, G. T. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chem. Soc. Rev.1998, 27, 427-436.
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Comparative

A Comparative Efficacy Analysis of 3-(4-bromophenyl)-5-isoxazoleethanol and Its Analogs in Preclinical Models

This guide provides a comprehensive comparison of the preclinical efficacy of 3-(4-bromophenyl)-5-isoxazoleethanol and its structural analogs. Designed for researchers, scientists, and professionals in drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 3-(4-bromophenyl)-5-isoxazoleethanol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to illuminate the therapeutic potential and structure-activity relationships (SAR) of this promising class of compounds.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The incorporation of a 3-(4-bromophenyl) group and a 5-ethanol substituent creates a unique chemical entity with potential for diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide will delve into the comparative efficacy of analogs where the 5-position of the isoxazole ring is modified, providing a clear overview of how structural changes impact biological activity.

Comparative Efficacy of 3-(4-bromophenyl)-5-isoxazole Analogs

While a direct head-to-head comparative study of a series of 3-(4-bromophenyl)-5-isoxazoleethanol analogs is not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related 3-(4-bromophenyl)-5-substituted isoxazole derivatives. The following table summarizes the biological activities of various analogs, providing a basis for understanding the impact of substitutions at the 5-position of the isoxazole ring.

Compound ID5-SubstituentBiological ActivityEfficacy Metric (e.g., IC₅₀, % Inhibition)Target/Cell LineReference
Analog A -CH₂OH (Methanol)Anticancer, Antimicrobial (Promising based on structural features)Data not yet available in comparative studies-[3][4]
Analog B -CH₂O-isobutyrateEnhanced metabolic stability and lipophilicity (Predicted)--[4]
Analog C -Aryl groupsAntitubercular, AntimicrobialVaries with aryl substitutionM. tuberculosis, various bacteria[6]
Analog D -PyrroleAllosteric RORγt inverse agonistIC₅₀ = 140 ± 10 nMRORγt[7]
Analog E -PyrazoleAllosteric RORγt inverse agonistIC₅₀ = 110 ± 10 nMRORγt[7]

Note: The above table is a representative compilation based on available literature on related compounds to infer potential structure-activity relationships for the target analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryl-5-substituted isoxazoles is significantly influenced by the nature of the substituent at the 5-position.[7] For instance, in the context of RORγt inhibition, the presence of a hydrogen bond donor moiety at the C-5 position is crucial for high potency.[7] The modification of the 5-methanol group to an ester, such as isobutyrate, is a strategic approach to enhance lipophilicity and metabolic stability, which could, in turn, improve cell permeability and overall in vivo efficacy.[4]

Furthermore, the introduction of various aryl groups at the 5-position has been shown to impart significant antitubercular and antimicrobial activities.[6] This suggests that the 5-position is a critical node for modifying the therapeutic profile of the 3-(4-bromophenyl)isoxazole scaffold.

Experimental Protocols

The evaluation of the comparative efficacy of these analogs relies on a suite of standardized in vitro and in vivo assays. The following are representative protocols for assessing the key biological activities of isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental in determining the anticancer potential of a compound by measuring its ability to inhibit cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, Hep3B) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and incubate for an additional 48 hours.[8]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[8]

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for evaluating the anti-inflammatory properties of novel compounds.

Protocol:

  • Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally.

  • Induction of Inflammation: After a set time, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group.

Visualizing the Scientific Workflow

To better understand the process of evaluating these compounds, the following diagrams illustrate the general synthetic pathway and a typical workflow for assessing anticancer activity.

G cluster_synthesis General Synthesis of 3-(4-bromophenyl)-5-substituted Isoxazoles start 4-Bromobenzaldehyde nitrile_oxide Nitrile Oxide Intermediate start->nitrile_oxide [1] Reaction with Hydroxylamine hydroxylamine Hydroxylamine alkyne Substituted Alkyne (with R-group) isoxazole 3-(4-bromophenyl)-5-R-isoxazole alkyne->isoxazole nitrile_oxide->isoxazole [2] [3+2] Cycloaddition G cluster_workflow Anticancer Drug Discovery Workflow synthesis Synthesis of Analogs invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo In Vivo Efficacy Studies (Xenograft Models) invitro->invivo Promising Candidates lead_opt Lead Optimization sar->lead_opt invivo->lead_opt

Caption: A typical workflow for the discovery and development of anticancer agents.

Conclusion

The 3-(4-bromophenyl)-5-isoxazoleethanol scaffold represents a versatile platform for the development of novel therapeutic agents. The available data on related analogs strongly suggest that modifications at the 5-position can significantly modulate the biological activity profile, offering opportunities to fine-tune the efficacy and selectivity of these compounds for various therapeutic targets. Further focused studies on a series of 3-(4-bromophenyl)-5-isoxazoleethanol analogs are warranted to fully elucidate their therapeutic potential and to establish a more detailed structure-activity relationship. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of molecules.

References

  • Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. (2005). Available at: [Link]

  • Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. (2022). Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. (2025). Available at: [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. (2025). Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. (2021). Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. (2014). Available at: [Link]

  • Aromatase inhibition and cytotoxic activity of novel 5-(4-bromophenyl)-1,3-oxazole derivatives. Journal of Applied Pharmaceutical Science. (2017). Available at: [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. (2025). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). Available at: [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. (2005). Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. (2024). Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. (2023). Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (2018). Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. (2018). Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. (2022). Available at: [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. (2012). Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. (2023). Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. (2022). Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. (2023). Available at: [Link]

Sources

Validation

A Comparative FTIR Spectroscopic Analysis of 3-(4-bromophenyl)-5-isoxazoleethanol and its Synthetic Precursors

This guide provides an in-depth comparative analysis of 3-(4-bromophenyl)-5-isoxazoleethanol and its key building blocks—4-bromobenzaldehyde, hydroxylamine, and propargyl alcohol—utilizing Fourier-Transform Infrared (FTI...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 3-(4-bromophenyl)-5-isoxazoleethanol and its key building blocks—4-bromobenzaldehyde, hydroxylamine, and propargyl alcohol—utilizing Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during the synthesis of the target isoxazole derivative by examining the characteristic vibrational frequencies of each molecule.

Introduction to FTIR Spectroscopy in Synthetic Chemistry

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational modes, such as stretching and bending.[3][4] This absorption pattern generates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.[2][4] In the context of organic synthesis, FTIR is an invaluable tool for monitoring reaction progress, identifying intermediates, and confirming the structure of the final product by observing the disappearance of reactant-specific peaks and the emergence of new peaks associated with the product.[5]

The synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol involves a multi-step process, beginning with the formation of an oxime from 4-bromobenzaldehyde and hydroxylamine, followed by a cycloaddition reaction with propargyl alcohol to construct the isoxazole ring. This guide will dissect the FTIR spectra of each of these components to provide a clear understanding of the chemical transformations at a molecular level.

Experimental Workflow: From Reactants to Product

The synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol proceeds through a well-established pathway involving the formation of a nitrile oxide intermediate from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne. The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_reactants Building Blocks cluster_product Final Product 4-bromobenzaldehyde 4-bromobenzaldehyde Intermediate 4-bromobenzaldoxime (Intermediate) 4-bromobenzaldehyde->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Propargyl_alcohol Propargyl_alcohol Isoxazole_ethanol 3-(4-bromophenyl)-5-isoxazoleethanol Intermediate->Isoxazole_ethanol + Propargyl Alcohol ([3+2] Cycloaddition)

Caption: Synthetic pathway for 3-(4-bromophenyl)-5-isoxazoleethanol.

Comparative FTIR Spectral Analysis

The following sections detail the characteristic FTIR absorption bands for each of the building blocks and the final product. This comparative approach highlights the key spectral changes that confirm the successful synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol.

4-Bromobenzaldehyde

4-Bromobenzaldehyde serves as the aromatic backbone of the final molecule. Its FTIR spectrum is dominated by features characteristic of an aromatic aldehyde.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is typically observed in the region of 1700-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ due to the C-H stretching vibration of the aldehyde group.

  • C=C Stretch (Aromatic): Multiple bands of varying intensity appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

  • C-Br Stretch: A band in the lower frequency region, typically around 683-672 cm⁻¹ , can be attributed to the C-Br stretching vibration.[6][7]

  • C-H Bending (Aromatic): Peaks corresponding to out-of-plane C-H bending of the para-substituted benzene ring are expected in the 850-800 cm⁻¹ region.

Hydroxylamine

Hydroxylamine (NH₂OH) is a simple inorganic compound, but its FTIR spectrum reveals important functional groups that participate in the reaction. In its crystalline state or as a hydrochloride salt, the vibrational frequencies can be influenced by hydrogen bonding.

  • O-H Stretch: A broad band is expected in the 3330-3200 cm⁻¹ region due to the O-H stretching vibration, often broadened by hydrogen bonding.[8]

  • N-H Stretch: N-H stretching vibrations typically appear in the 3300-3100 cm⁻¹ region.[8]

  • N-O Stretch: The N-O stretching vibration is expected around 1115 cm⁻¹ in the solid state.[8][9]

  • Bending Vibrations: NH₂ and OH bending modes will appear in the 1650-1500 cm⁻¹ and 1400-1300 cm⁻¹ regions, respectively.

Propargyl Alcohol

Propargyl alcohol provides the three-carbon chain that, along with the nitrile oxide, forms the isoxazole ring and the ethanol side chain.

  • ≡C-H Stretch (Alkyne): A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.

  • C≡C Stretch (Alkyne): A weak to medium intensity band is expected in the 2150-2100 cm⁻¹ region for the carbon-carbon triple bond stretch.

  • O-H Stretch (Alcohol): A broad band in the 3400-3200 cm⁻¹ region indicates the presence of the hydroxyl group, broadened due to hydrogen bonding.

  • C-O Stretch (Alcohol): A strong band in the 1100-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

3-(4-bromophenyl)-5-isoxazoleethanol

The FTIR spectrum of the final product will show the incorporation of the key functional groups from the reactants into a new molecular architecture. The most significant changes will be the disappearance of the aldehyde and alkyne peaks and the appearance of bands characteristic of the isoxazole ring and the primary alcohol.

  • O-H Stretch (Alcohol): A broad absorption band is present around 3304 cm⁻¹ , indicative of the hydroxyl group of the ethanol side chain.[6]

  • C=N Stretch (Isoxazole): A characteristic peak for the C=N bond within the isoxazole ring is observed around 1694 cm⁻¹ .[6]

  • C=C Stretch (Aromatic & Isoxazole): The aromatic C=C stretching vibrations from the bromophenyl group, along with the C=C of the isoxazole ring, will appear as a series of bands in the 1600-1450 cm⁻¹ region.[6]

  • C-O-C Stretch (Isoxazole): A peak corresponding to the C-O-C stretching vibration within the isoxazole ring can be found around 1040 cm⁻¹ .[6]

  • C-Br Stretch: The C-Br stretch from the bromophenyl group is retained and observed around 672 cm⁻¹ .[6]

Summary of Key FTIR Data

The table below summarizes the expected key vibrational frequencies for the reactants and the final product, providing a clear guide for spectral interpretation.

Functional Group4-Bromobenzaldehyde (cm⁻¹)Hydroxylamine (cm⁻¹)Propargyl Alcohol (cm⁻¹)3-(4-bromophenyl)-5-isoxazoleethanol (cm⁻¹)
O-H Stretch -3330-3200 (broad)3400-3200 (broad)~3304 (broad)
N-H Stretch -3300-3100--
≡C-H Stretch --~3300 (sharp)-
C-H Stretch (Aldehyde) 2850, 2750---
C=O Stretch 1700-1680---
C≡C Stretch --2150-2100-
C=N Stretch ---~1694
C=C Stretch (Aromatic) 1600-1450--1548, 1464
N-O Stretch -~1115--
C-O Stretch --1100-1000~1040 (ring)
C-Br Stretch 683-672--~672

Experimental Protocol: FTIR Spectroscopy

The following is a generalized protocol for obtaining high-quality FTIR spectra of the compounds discussed.

FTIR_Protocol Start Start Sample_Prep Sample Preparation (Solid: KBr pellet or ATR; Liquid: Neat film or solution) Start->Sample_Prep Background_Scan Acquire Background Spectrum (Clean ATR crystal or KBr pellet) Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Baseline correction, normalization) Sample_Scan->Data_Processing Analysis Spectral Analysis and Interpretation Data_Processing->Analysis End End Analysis->End

Caption: Standard workflow for FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and the sample compartment is clean.

  • Background Collection:

    • For Attenuated Total Reflectance (ATR) FTIR, clean the crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.

    • For KBr pellet method, press a pure KBr pellet and collect a background spectrum.

  • Sample Preparation:

    • Solids (4-bromobenzaldehyde, 3-(4-bromophenyl)-5-isoxazoleethanol):

      • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

      • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Liquids (Propargyl alcohol):

      • ATR: Place a drop of the liquid sample onto the ATR crystal.

      • Neat Film: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Hydroxylamine: Due to its hygroscopic and potentially unstable nature, it is often handled as its hydrochloride salt. Prepare a KBr pellet as described for solids.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform baseline correction and normalization as needed for comparative analysis.

Conclusion

The comparative analysis of the FTIR spectra of 3-(4-bromophenyl)-5-isoxazoleethanol and its building blocks provides unequivocal evidence of the chemical transformations occurring during its synthesis. The disappearance of the characteristic aldehyde C=O and alkyne C≡C and ≡C-H stretching vibrations, coupled with the emergence of the isoxazole C=N and C-O-C stretches and the retention of the alcohol O-H and aromatic C-Br stretches, confirms the successful formation of the target molecule. This guide serves as a practical reference for researchers employing FTIR spectroscopy to monitor and characterize similar synthetic pathways in medicinal and materials chemistry.

References

  • Vertex AI Search. (2025, November 17).
  • FindLight. (2019, March 27).
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  • ResearchGate. (n.d.).
  • Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • ResearchGate. (n.d.). FTIR spectra of 4‐bromobenzaldehyde, 4‐iodobenzoic acid, a 1 monomer, a....
  • Canadian Science Publishing. (n.d.). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE.
  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • ResearchGate. (n.d.). FT-IR spectra of 4- bromobenzaldehyde (a) 4-aminophenol (b), Schiff....
  • Withnall, R., & Andrews, L. (1987). FTIR spectra of hydroxylamine-hydrogen fluoride complexes in solid argon. The Journal of Physical Chemistry, 91(4), 784–791.
  • ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4)IR1.
  • Dizaji, M. F., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Research Square.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST WebBook.
  • Bhavani, N. P. H., et al. (2023). FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Physics and Chemistry of Liquids, 61(6), 735-756.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • Molecules. (2022).
  • PubChem. (n.d.). 4-Bromobenzaldehyde.
  • N JES R. (n.d.).
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25.
  • NIST. (n.d.). Propargyl alcohol. NIST WebBook.
  • ChemicalBook. (n.d.). Propargyl alcohol(107-19-7)IR1.
  • Dizaji, M. F., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Research Square.
  • NIST. (n.d.). Propargyl alcohol. NIST WebBook.
  • Oriental Journal of Chemistry. (2023).
  • ResearchGate. (n.d.). FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH..
  • Semantic Scholar. (n.d.). Rotational spectra of propargyl alcohol dimer: a dimer bound with three different types of hydrogen bonds..
  • NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. NIST WebBook.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)-5-isoxazoleethanol (C11H10BrNO2).
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Comparative

A Senior Application Scientist's Guide to Halogenated Isoxazole Intermediates in Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Abstract Halogenated isoxazoles are pivotal intermediates in the synthesis of complex organic molecules, particularly in the realm of medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Halogenated isoxazoles are pivotal intermediates in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science.[1][2][3][4] The strategic introduction of a halogen atom onto the isoxazole core provides a versatile handle for a myriad of chemical transformations, including cross-coupling reactions, lithiation, and nucleophilic substitutions. This guide offers an in-depth comparison of chloro-, bromo-, and iodo-isoxazoles, elucidating the nuanced differences in their reactivity and synthetic utility. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to empower researchers in selecting the optimal halogenated isoxazole intermediate for their specific synthetic challenges.

Introduction: The Versatile Isoxazole Scaffold and the Power of Halogenation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[3][4][5][6] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous approved pharmaceuticals. The inherent stability of the isoxazole ring, coupled with the susceptibility of its N-O bond to cleavage under certain conditions, provides a unique platform for molecular design and derivatization.[1][2]

Halogenation of the isoxazole ring dramatically expands its synthetic potential. A halogen atom acts as a versatile functional handle, enabling the introduction of diverse substituents through a variety of established and cutting-edge synthetic methodologies. The choice of halogen—chlorine, bromine, or iodine—is not arbitrary and has profound implications for the reactivity of the intermediate and the success of subsequent transformations. This guide will dissect these differences, providing a clear rationale for experimental choices.

Synthesis of Halogenated Isoxazoles: A Comparative Overview

The direct halogenation of pre-formed isoxazoles is a common and effective strategy. The regioselectivity of this process is often high, with the C4 position being the most susceptible to electrophilic attack.

A noteworthy and versatile method for the synthesis of 4-haloisoxazoles involves the use of a tetraalkylammonium halide (R4NHal) in combination with nitrosylsulfuric acid (NOHSO4).[7] This system has been shown to be effective for the chlorination, bromination, and iodination of 3,5-disubstituted isoxazoles with excellent regioselectivity for the C4 position.[7]

Experimental Protocol: General Procedure for the Halogenation of 3,5-Disubstituted Isoxazoles using R4NHal/NOHSO4[7]
  • To a solution of the 3,5-disubstituted isoxazole (1.0 equiv) in an appropriate solvent (e.g., nitromethane), add the corresponding tetraalkylammonium halide (1.2-3.0 equiv). The choice of solvent and the amount of halide can be optimized based on the substrate's reactivity.

  • Cool the mixture to 0 °C and add nitrosylsulfuric acid (1.2-3.0 equiv) portion-wise, maintaining the temperature below 5 °C. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a mixture of ice water and a reducing agent (e.g., sodium sulfite) to quench the excess oxidizing agent.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-haloisoxazole.

Table 1: Comparison of Halogenation Conditions and Yields for 3,5-Diphenylisoxazole [7]

Halogenating SystemHalogen Source (equiv)NOHSO4 (equiv)TimeTemperatureYield (%)
Chlorination Me4NCl (3.0)3.020 h20 °C~95%
Bromination Me4NBr (1.2)1.230 min20 °C~100%
Iodination Me4NI (1.2)1.230 min20 °C~98%

Causality behind Experimental Choices:

  • Choice of Halogen Source: Tetraalkylammonium halides are used due to their good solubility in organic solvents, which is often a limiting factor with inorganic halides like KBr.[7]

  • Role of Nitrosylsulfuric Acid: NOHSO4 acts as a potent oxidizing agent, converting the halide anion into an electrophilic halogenating species.[7]

  • Reaction Time and Temperature: The data clearly indicates that chlorination is significantly slower than bromination and iodination, likely due to the higher oxidation potential of the chloride ion.[7] This necessitates longer reaction times or elevated temperatures for efficient chlorination.

Comparative Reactivity in Key Transformations

The true value of halogenated isoxazoles lies in their ability to undergo a wide range of downstream functionalization reactions. The choice of halogen significantly influences the reaction conditions and, in some cases, the feasibility of a particular transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[8][9] The reactivity of haloisoxazoles in these reactions generally follows the trend I > Br > Cl, which is consistent with the bond dissociation energies of the C-X bond.

Diagram 1: General Scheme of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura cluster_0 cluster_1 Haloisoxazole R-X (Haloisoxazole) OxidativeAddition R-Pd(II)(X)L₂ Haloisoxazole->OxidativeAddition Oxidative Addition BoronicAcid R'-B(OH)₂ (Boronic Acid/Ester) Transmetalation R-Pd(II)(R')L₂ BoronicAcid->Transmetalation Pd0 Pd(0)L₂ Base Base Base->Transmetalation Product R-R' (Coupled Product) CatalyticCycle Catalytic Cycle OxidativeAddition->Transmetalation Transmetalation Transmetalation->Pd0 Regenerates Catalyst Transmetalation->Product Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

HaloisoxazoleCoupling PartnerCatalyst SystemBaseTemperatureYield (%)Reference
4-IodoisoxazolePhenylboronic acidPd(PPh3)4Na2CO380 °CHigh[10]
5-BromoisoxazolePhenylboronic acidPd(PPh3)4Na2CO3100 °CModerate-High[10]
5-ChloroisoxazolePhenylboronic acidPd(OAc)2/SPhosK3PO4110 °CModerate[11] (analogous system)

Expertise & Experience:

  • Iodo-isoxazoles are the most reactive substrates in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with lower catalyst loadings.[10] This makes them ideal for sensitive substrates or when high efficiency is paramount.

  • Bromo-isoxazoles represent a good balance between reactivity and stability. They are generally less expensive than their iodo counterparts and are widely used in a variety of cross-coupling reactions.[10] However, they may require slightly more forcing conditions.

  • Chloro-isoxazoles are the least reactive and often require more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher temperatures to achieve good conversions.[11] Their primary advantage is the lower cost and wider availability of starting materials.

A study on the cross-coupling of haloisoxazoles with olefins and acetylenes demonstrated that 3,5-dimethyl-4-iodoisoxazole readily reacts with styrene and phenylacetylene.[10] In contrast, 3-phenyl-5-bromoisoxazole failed to couple with styrene under similar conditions, instead undergoing homocoupling.[10] This highlights the significantly higher reactivity of the iodo-substituted isoxazole.

Lithiation and Subsequent Functionalization

The deprotonation of the isoxazole ring at the C4 position using a strong base, typically n-butyllithium, followed by quenching with an electrophile, is a powerful method for introducing a wide range of substituents. The presence of a halogen can influence this process.

Diagram 2: Lithiation and Electrophilic Quench Workflow

Lithiation_Workflow Start Halogenated Isoxazole Step1 n-BuLi, THF, -78 °C Start->Step1 Intermediate 4-Lithioisoxazole Step1->Intermediate Step2 Electrophile (E+) Intermediate->Step2 Product 4-Substituted Isoxazole Step2->Product

Caption: A general workflow for the functionalization of isoxazoles via lithiation.

Trustworthiness & Self-Validating Systems:

When performing lithiation on halogenated isoxazoles, a critical consideration is the potential for halogen-metal exchange, particularly with bromo- and iodo-isoxazoles.[12] This side reaction can lead to a mixture of products and reduce the yield of the desired C4-functionalized isoxazole.

  • Chloro-isoxazoles: These are generally stable to lithiation conditions, and deprotonation at C4 proceeds cleanly.[13] This makes them the most reliable substrates for this transformation when the desired outcome is exclusively C-H activation.

  • Bromo-isoxazoles: The propensity for bromine-lithium exchange is significant, especially at temperatures above -78 °C.[12] Careful control of the reaction temperature and the rapid addition of the electrophile are crucial to minimize this side reaction.

  • Iodo-isoxazoles: Iodine-lithium exchange is typically very fast, often outcompeting deprotonation.[12] Therefore, direct lithiation of iodo-isoxazoles is generally not a viable strategy for C4 functionalization. Instead, iodo-isoxazoles are themselves often prepared from the corresponding 4-lithio derivatives.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoxazole ring can facilitate nucleophilic aromatic substitution, particularly when the halogen is at the C3 or C5 position. The reactivity in SNAr reactions generally follows the trend Cl > Br > I, which is opposite to that observed in cross-coupling reactions. This is because the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen, and the electronegativity of the halogen plays a more significant role than the C-X bond strength.

A study demonstrated the replacement of the chlorine atom in 3-phenyl-5-chloroisoxazole with various alkoxy and thioalkoxy groups, showcasing the utility of chloro-isoxazoles in SNAr reactions.[13]

Conclusion and Future Outlook

The choice of a halogenated isoxazole intermediate is a critical decision in the design of a synthetic route. This guide has illuminated the key differences between chloro-, bromo-, and iodo-isoxazoles, providing a framework for making informed decisions.

  • Iodo-isoxazoles are the premier choice for palladium-catalyzed cross-coupling reactions where high reactivity and mild conditions are desired.

  • Bromo-isoxazoles offer a cost-effective and versatile alternative for cross-coupling, though they may require more forcing conditions.

  • Chloro-isoxazoles are the most economical option and are particularly well-suited for nucleophilic aromatic substitution and for lithiation reactions where halogen-metal exchange must be avoided.

As the demand for novel, complex molecules continues to grow, particularly in the pharmaceutical industry, the strategic use of halogenated isoxazole intermediates will undoubtedly play an increasingly important role.[3][4] Future research will likely focus on the development of even more efficient and selective methods for the synthesis and functionalization of these valuable building blocks.

References

  • Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
  • Synthesis of Halomethyl Isoxazoles/Cyclic Nitrones via Cascade Sequence: 1,2-Halogen Radical Shift as a Key Link.
  • Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes. J-Stage.
  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
  • New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. NSF Public Access Repository (NSF-PAR).
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry.
  • Bromo-lactamization of isoxazole via neighboring group particip
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI.
  • Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of Isoxazoles via Electrophilic Cyclization.
  • Methods for stabilizing lithiated halogen-substituted aromatic compounds.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition.
  • A few biologically active highly substituted isoxazole derivatives.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Improved synthesis of 3-aryl isoxazoles containing fused arom
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with...
  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles.
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. CORE.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

3-(4-bromophenyl)-5-Isoxazoleethanol proper disposal procedures

Standard Operating Procedure: Lifecycle Management and Thermal Destruction of 3-(4-bromophenyl)-5-Isoxazoleethanol As drug development pipelines increasingly rely on complex halogenated heterocycles, the safe handling an...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Lifecycle Management and Thermal Destruction of 3-(4-bromophenyl)-5-Isoxazoleethanol

As drug development pipelines increasingly rely on complex halogenated heterocycles, the safe handling and disposal of these compounds become critical operational mandates. 3-(4-bromophenyl)-5-Isoxazoleethanol (CAS: 1159979-39-1) presents a unique disposal challenge. It combines a halogenated aromatic system (bromophenyl) with an energy-dense nitrogenous heterocycle (isoxazole) and a polar side chain (ethanol).

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and ultimate thermal destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the molecular causality behind its hazards. We do not simply categorize this chemical as "hazardous waste"; we must analyze why it requires specialized workflows:

  • The Bromophenyl Group (Halogen Source): The presence of covalently bound bromine strictly classifies this material as a Halogenated Organic Waste [1]. The critical danger here is thermal. If incinerated at standard municipal waste temperatures (600°C–850°C), the incomplete combustion of brominated aromatics leads to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2]. These are highly toxic, persistent organic pollutants (POPs) that act as severe endocrine disruptors[3].

  • The Isoxazole Ring: This five-membered heteroaromatic ring contains adjacent nitrogen and oxygen atoms. While stable under neutral conditions, it can undergo ring-opening under strongly basic conditions or release significant nitrogen oxides (NOx) upon combustion.

  • The EPA "Derived-From" and "Mixture" Rules: If even a small amount of this brominated compound is mixed with a non-halogenated waste stream, the entire volume is legally reclassified as halogenated waste[4]. This exponentially increases disposal costs and introduces dioxin-formation risks to otherwise safe waste streams.

Quantitative Data: Waste Categorization & Destruction Parameters

To ensure operational clarity, all quantitative thresholds regarding the segregation and destruction of 3-(4-bromophenyl)-5-Isoxazoleethanol are summarized below.

Table 1: Waste Stream Categorization & Logistics

Parameter Specification / Threshold Operational Rationale
Waste Classification Halogenated Organic Waste Contains >1% halogens by weight; requires specialized thermal cracking.
Primary Containment Amber Glass or HDPE Prevents UV degradation and resists trace hydrobromic acid (HBr) corrosion.
Max Accumulation Time 180 Days (SAA limits) Minimizes risks of peroxide formation or container degradation[1].

| Evaporation Allowance | 0% (Strictly Prohibited) | Evaporation as a disposal method violates RCRA regulations[1]. |

Table 2: Critical Incineration Parameters (Rotary Kiln)

Parameter Minimum Requirement Causality / Mechanism
Combustion Temperature ≥ 1100°C Required to break robust C-Br bonds and destroy organic pollutants[5].
Residence Time ≥ 2.0 Seconds Ensures complete thermal oxidation of the isoxazole ring into simple gases[5].

| Quench Cooling Rate | Rapid (< 200 milliseconds) | Bypasses the 250°C–400°C thermodynamic window to prevent de novo dioxin synthesis[6]. |

Step-by-Step Methodology: Segregation & Storage Workflow

Every protocol must be a self-validating system. The following workflow ensures that waste is not only contained but that its containment is continuously verifiable.

Step 1: Container Preparation & Compatibility Check

  • Select a high-density polyethylene (HDPE) or amber glass container. Do not use metal cans, as trace moisture can react with brominated organics over time to form corrosive hydrobromic acid (HBr).

  • Validation Check: Inspect the container cap for a PTFE (Teflon) liner to ensure chemical inertness.

Step 2: Segregation Execution

  • Transfer the 3-(4-bromophenyl)-5-Isoxazoleethanol waste (whether solid powder, dissolved in solvent, or reaction mother liquor) strictly into the designated "Halogenated Organic Waste" container.

  • Causality: Keeping this separate from non-halogenated solvents (like pure ethanol or acetone) maintains the high BTU (heating value) of the non-halogenated stream and isolates the dioxin-forming halogens[7].

Step 3: RCRA Labeling & Documentation

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Clearly mark the specific constituents: "Contains 3-(4-bromophenyl)-5-Isoxazoleethanol (Brominated Heterocycle)".

  • Validation Check: Ensure the accumulation start date is clearly written. The container must be shipped for disposal within 180 days[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Place the container in secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume.

  • Keep the container tightly capped at all times unless actively adding waste.

Disposal Methodology: High-Temperature Incineration Pathway

Once the waste leaves your facility via a licensed RCRA transporter, it undergoes a highly specific thermal destruction process. Understanding this pathway allows scientists to audit their waste management contractors effectively.

  • Rotary Kiln Injection: The waste is injected into a rotary kiln incinerator. Because it contains halogens, auxiliary burners are automatically engaged to raise the ambient temperature[5].

  • Thermal Cracking (1100°C): The European Union Directive 2000/76/EC and EPA guidelines mandate that waste containing >1% halogenated organics must be incinerated at a minimum of 1100°C for at least two seconds[5]. This extreme thermal environment shatters the carbon-bromine bonds and oxidizes the isoxazole ring, preventing the formation of PBDDs/PBDFs[2].

  • Rapid Flue Gas Quenching: As the exhaust gases exit the combustion chamber, they must be rapidly cooled (quenched) with water sprays. Causality: If the gases cool slowly through the 250°C–400°C range, bromine radicals can react with unburned carbon on fly ash particles to synthesize dioxins de novo (post-combustion)[3]. Rapid quenching bypasses this dangerous temperature window.

  • Caustic Scrubbing: The combustion of brominated compounds generates hydrogen bromide (HBr) gas. The quenched gas is passed through a wet scrubber containing sodium hydroxide (NaOH), which neutralizes the toxic HBr into harmless sodium bromide (NaBr) salts dissolved in water[7].

Process Visualization

The following diagram maps the logical flow of the halogenated waste disposal process, highlighting the critical thermal and chemical interventions required to neutralize 3-(4-bromophenyl)-5-Isoxazoleethanol.

DisposalWorkflow Start 3-(4-bromophenyl)-5-Isoxazoleethanol Waste Generated Segregation Segregate as Halogenated Organic Waste Start->Segregation Storage Store in HDPE/Glass (Vented, <180 days) Segregation->Storage Transport Licensed RCRA Transport Storage->Transport Incineration Rotary Kiln Incineration (T ≥ 1100°C, t ≥ 2s) Transport->Incineration Quenching Rapid Flue Gas Quenching (Prevent de novo PBDDs) Incineration->Quenching Scrubbing Caustic Scrubbing (Neutralize HBr/NOx) Quenching->Scrubbing Disposal Safe Environmental Release & Ash Landfilling Scrubbing->Disposal

Operational workflow for the thermal destruction of halogenated organic waste.

References

  • Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Eastern Washington University (EWU).Hazardous Waste Management Program.
  • European Union (EU).DIRECTIVE 2000/76/EC OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL on the incineration of waste.
  • ResearchGate.Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • UK Without Incineration Network (UKWIN).Dioxins and other harmful incinerator emissions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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